Product packaging for S-MTC(Cat. No.:CAS No. 156719-41-4)

S-MTC

Cat. No.: B1681827
CAS No.: 156719-41-4
M. Wt: 205.28 g/mol
InChI Key: NGVMVBQRKZPFLB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-methyl-L-thiocitrulline is an L-arginine derivative in which the guanidino NH2 group of L-arginine is replaced by a methylsufanyl group. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor and a neuroprotective agent. It is a L-arginine derivative, a L-ornithine derivative, a non-proteinogenic L-alpha-amino acid and an imidothiocarbamic ester.
a nitric oxide synthase inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3O2S B1681827 S-MTC CAS No. 156719-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S/c1-13-7(9)10-4-2-3-5(8)6(11)12/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVMVBQRKZPFLB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935505
Record name N~5~-[Imino(methylsulfanyl)methyl]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156719-41-4
Record name S-Methyl-L-thiocitrulline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156719-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methylthiocitrulline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156719414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-[Imino(methylsulfanyl)methyl]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-METHYLTHIOCITRULLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790X706JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Targeted Therapies in Sporadic Medullary Thyroid Carcinoma (S-MTC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sporadic Medullary Thyroid Carcinoma (S-MTC)

Medullary Thyroid Carcinoma (MTC) is a neuroendocrine malignancy originating from the parafollicular C-cells of the thyroid gland, responsible for producing calcitonin. MTC accounts for approximately 1-2% of all thyroid cancers.[1] The majority of MTC cases, around 75%, are sporadic (this compound), meaning they are not inherited. The remaining 25% are hereditary, associated with Multiple Endocrine Neoplasia type 2 (MEN2) syndromes. This compound often presents as a solitary thyroid nodule, and at the time of diagnosis, a significant number of patients already have metastases to regional lymph nodes and distant organs.[2]

The primary and only curative treatment for localized MTC is complete surgical resection of the thyroid and any affected lymph nodes.[1][3] However, for patients with unresectable, locally advanced, or metastatic disease, traditional chemotherapy and radiation therapy have shown limited efficacy.[3][4] The elucidation of the molecular pathogenesis of this compound has led to the development of targeted therapies that have significantly improved outcomes for these patients.[3][4] This guide provides a detailed overview of the mechanism of action of these targeted agents, focusing on the underlying molecular pathways.

Molecular Pathogenesis of this compound: The Central Role of the RET Proto-Oncogene

The primary driver of tumorigenesis in a large proportion of this compound cases is a somatic activating mutation in the REarranged during Transfection (RET) proto-oncogene.[5] The RET gene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues, including the neural crest-derived C-cells. In up to 50% of sporadic MTC cases, somatic mutations in the RET gene are identified.[6]

These gain-of-function mutations lead to ligand-independent dimerization and constitutive activation of the RET kinase domain. This perpetual signaling cascade promotes uncontrolled cell proliferation, survival, and differentiation, ultimately leading to the development of MTC. The most common somatic RET mutation in this compound is a point mutation in exon 16, resulting in a methionine to threonine substitution at codon 918 (M918T).[6][7]

Key Signaling Pathways in this compound

The constitutive activation of the RET receptor tyrosine kinase in this compound triggers a cascade of downstream signaling pathways that are critical for tumor growth and survival. The two major pathways implicated are the RAS-RAF-MEK-ERK (MAPK) pathway and the Phosphatidylinositol 3-kinase (PI3K)-AKT-mTOR pathway.[2]

The RAS-RAF-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Upon RET activation, adaptor proteins such as Grb2 are recruited, which in turn activate the small GTPase RAS. Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell cycle progression and cell division.[8]

The PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another critical signaling axis that governs cell growth, survival, and metabolism. Activated RET can also lead to the activation of PI3K, which then phosphorylates and activates AKT. Activated AKT has numerous downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[9] Dysregulation of this pathway contributes significantly to the pathogenesis of MTC.[2]

Signaling Pathway Diagram

Caption: Simplified RET signaling pathway in sporadic medullary thyroid carcinoma.

Therapeutic Targeting of this compound

The dependence of this compound on aberrant RET signaling provides a clear therapeutic target. The primary strategies for targeted therapy in this compound involve the use of tyrosine kinase inhibitors (TKIs) that block the activity of RET and other key kinases involved in tumor growth and angiogenesis.

Multi-Kinase Inhibitors (MKIs)

The first generation of targeted therapies for MTC were multi-kinase inhibitors, which target RET as well as other receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptor (EGFR).

  • Vandetanib: This oral TKI inhibits RET, VEGFR2, VEGFR3, and EGFR.[3][10] By targeting both the tumor cells directly through RET and EGFR inhibition and the tumor microenvironment by blocking angiogenesis via VEGFR inhibition, vandetanib demonstrates a dual mechanism of action.[3]

  • Cabozantinib: Cabozantinib is another oral MKI that targets RET, MET, and VEGFR2.[1][4] The inhibition of MET, in addition to RET and VEGFR, is significant as MET signaling can be a mechanism of resistance to VEGFR inhibitors.[1]

Selective RET Inhibitors

More recently, highly selective RET inhibitors have been developed, offering the potential for improved efficacy and a more favorable safety profile due to fewer off-target effects.

  • Selpercatinib: This is a potent and selective inhibitor of both wild-type and mutated RET isoforms.[2][11] By specifically targeting the primary oncogenic driver in many MTC cases, selpercatinib has shown significant clinical activity.[11]

Clinical Efficacy of Targeted Therapies

The clinical efficacy of these targeted agents has been demonstrated in several pivotal clinical trials. The key outcomes from these trials are summarized below.

Efficacy of Vandetanib (ZETA Trial)
EndpointVandetanib (n=231)Placebo (n=100)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)30.5 months19.3 months0.46 (0.31-0.69)<0.001
Objective Response Rate (ORR)45%13%-<0.001
Disease Control Rate (DCR)87%71%-0.001

Data from the ZETA Trial.[12][13]

Efficacy of Cabozantinib (EXAM Trial)
EndpointCabozantinib (n=219)Placebo (n=111)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)11.2 months4.0 months0.28 (0.19-0.40)<0.0001
Objective Response Rate (ORR)28%0%-<0.0001

Data from the EXAM Trial.[14][15][16]

Efficacy of Selpercatinib in RET-Mutant MTC (LIBRETTO-001 Trial)
Patient PopulationEndpointResult
Previously Treated with Vandetanib or Cabozantinib (n=55) Objective Response Rate (ORR)69% (95% CI, 55-81)
1-year Progression-Free Survival (PFS)82% (95% CI, 69-90)
Treatment-Naïve (n=88) Objective Response Rate (ORR)73% (95% CI, 62-82)
1-year Progression-Free Survival (PFS)92% (95% CI, 82-97)

Data from the LIBRETTO-001 Trial.

Experimental Methodologies

The following provides a generalized overview of the methodologies employed in the pivotal clinical trials for targeted therapies in MTC. For detailed protocols, readers are encouraged to consult the primary publications and their supplementary materials.

Generalized Clinical Trial Workflow

Clinical_Trial_Workflow Start Patient Screening and Enrollment Eligibility Inclusion/Exclusion Criteria Met? Start->Eligibility Eligibility->Start No Randomization Randomization (2:1 or as per protocol) Eligibility->Randomization Yes Treatment_Arm Treatment Arm: Targeted Therapy (e.g., Vandetanib, Cabozantinib, Selpercatinib) Randomization->Treatment_Arm Placebo_Arm Control Arm: Placebo Randomization->Placebo_Arm Treatment_Cycle Treatment Cycles (e.g., 28-day cycles) Treatment_Arm->Treatment_Cycle Placebo_Arm->Treatment_Cycle Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) at baseline and regular intervals Treatment_Cycle->Tumor_Assessment Safety_Monitoring Adverse Event Monitoring (CTCAE) Treatment_Cycle->Safety_Monitoring Primary_Endpoint Primary Endpoint Analysis (e.g., Progression-Free Survival) Tumor_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (e.g., Overall Response Rate, Overall Survival) Tumor_Assessment->Secondary_Endpoints Data_Analysis Statistical Analysis Safety_Monitoring->Data_Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis Conclusion Conclusion and Reporting Data_Analysis->Conclusion

Caption: A generalized workflow for a phase III clinical trial of targeted therapy in MTC.

Key Methodological Components
  • Study Design: The ZETA and EXAM trials were randomized, double-blind, placebo-controlled, multicenter, international Phase III studies. The LIBRETTO-001 trial was a Phase I/II, open-label, multicohort study.

  • Patient Population: Eligible patients typically had unresectable, locally advanced, or metastatic MTC with documented disease progression. For trials of selective RET inhibitors like selpercatinib, evidence of a RET mutation was a key inclusion criterion.

  • Treatment Administration: Vandetanib was administered orally at a starting dose of 300 mg daily. Cabozantinib was given orally at a dose of 140 mg daily.[15] Selpercatinib was administered orally, with the recommended Phase II dose being 160 mg twice daily.

  • Efficacy Assessments: The primary endpoint in the ZETA and EXAM trials was Progression-Free Survival (PFS), assessed by independent central review according to the Response Evaluation Criteria in Solid Tumors (RECIST). Secondary endpoints included Objective Response Rate (ORR), Overall Survival (OS), and biochemical response (changes in calcitonin and carcinoembryonic antigen levels).

  • Safety Assessments: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion and Future Directions

The development of targeted therapies has revolutionized the management of advanced this compound. By inhibiting the key oncogenic driver, the RET proto-oncogene, and associated signaling pathways, these agents have demonstrated significant improvements in progression-free survival and objective response rates. The evolution from multi-kinase inhibitors to highly selective RET inhibitors represents a significant advancement in precision oncology for this rare disease.

Future research will likely focus on several key areas:

  • Overcoming Resistance: Understanding and overcoming mechanisms of acquired resistance to targeted therapies is a critical area of investigation.

  • Combination Therapies: Exploring the efficacy of combining targeted agents with other therapeutic modalities, such as immunotherapy, may offer synergistic benefits.

  • Neoadjuvant and Adjuvant Settings: Investigating the role of targeted therapies in the earlier stages of the disease, such as in the neoadjuvant or adjuvant setting, to improve surgical outcomes and prevent recurrence.

  • Biomarker Development: Identifying predictive biomarkers beyond RET mutations to better select patients who are most likely to respond to specific targeted therapies.

Continued research in these areas will further refine the treatment landscape for patients with sporadic medullary thyroid carcinoma, with the goal of improving long-term outcomes and quality of life.

References

An In-depth Technical Guide to S-Methyl-L-thiocitrulline (S-MTC): Chemical Structure, Properties, and Applications in Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-L-thiocitrulline (S-MTC) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and for assessing its inhibitory effects on nitric oxide synthase (NOS) activity are presented. Furthermore, this document includes a visual representation of the this compound-mediated inhibition of the nitric oxide signaling pathway and a generalized workflow for its experimental characterization. The quantitative data are summarized in structured tables for ease of reference and comparison, making this a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical Structure and Properties

S-Methyl-L-thiocitrulline is an L-arginine analog where a methylsulfanyl group replaces the guanidino NH2 group.[1] This structural modification is key to its potent and selective inhibitory activity against neuronal nitric oxide synthase.

Chemical Identifiers
IdentifierValue
IUPAC Name (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid[1]
Synonyms This compound, SMTC, S-Me-TC, N5-(Imino(methylthio)methyl)-L-ornithine[1]
CAS Number 156719-41-4 (for S-Methyl-L-thiocitrulline); 209589-59-3 (for Dihydrochloride salt)[1]
Chemical Formula C₇H₁₅N₃O₂S[1]
Molecular Weight 205.28 g/mol (free base); 278.20 g/mol (Dihydrochloride salt)[1][2]
SMILES CSC(=N)NCCC--INVALID-LINK--C(=O)O[3]
InChI Key NGVMVBQRKZPFLB-YFKPBYRVSA-N[2]
Physicochemical Properties
PropertyValueSource
Physical State Solid[2]
Appearance White to off-white crystalline solid[2]
Solubility Water: 50 mg/mL (as Dihydrochloride)[2]
DMSO: >20 mg/mL (as hydrochloride)
Ethanol: >75 mg/mL (as hydrochloride)
DMF: >14 mg/mL (as hydrochloride)
PBS (pH 7.2): >25 mg/mL (as hydrochloride)
Storage Temperature 2-8°C[2]

Biological Activity: Selective Inhibition of Neuronal Nitric Oxide Synthase

This compound is a potent inhibitor of nitric oxide synthase (NOS), with a notable selectivity for the neuronal isoform (nNOS or NOS-1) over the endothelial (eNOS or NOS-3) and inducible (iNOS or NOS-2) isoforms. Nitric oxide (NO) is a critical signaling molecule produced from L-arginine by NOS enzymes, involved in neurotransmission, vasodilation, and immune responses.[4] The overproduction of NO by nNOS has been implicated in various neurodegenerative diseases, making selective inhibitors like this compound valuable tools for research and potential therapeutic development.[5]

Inhibitory Constants

The inhibitory potency of this compound against different human NOS isoforms is summarized below:

NOS IsoformInhibition Constant (Ki)IC₅₀Source
nNOS (human) 1.2 nM-
eNOS (human) 11 nM-
iNOS (human) 40 nM-
nNOS (rat) -300 nM[2]
eNOS (rat) -5.4 µM[2]

Experimental Protocols

Chemical Synthesis of S-Methyl-L-thiocitrulline Dihydrochloride

The synthesis of S-Methyl-L-thiocitrulline can be achieved from L-ornithine. The following is a generalized protocol synthesized from literature reports.[6]

Materials:

  • Nα-Boc-L-ornithine

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Thioacetic acid

  • Methyl iodide (MeI)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Guanidination of L-ornithine:

    • Dissolve Nα-Boc-L-ornithine in DMF.

    • Add 1H-Pyrazole-1-carboxamidine hydrochloride and triethylamine.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure and purify the resulting Nα-Boc-L-arginine analog.

  • Conversion to Thiocitrulline:

    • Dissolve the product from the previous step in a suitable solvent.

    • Treat with thioacetic acid to convert the guanidino group to a thiourea group, yielding Nα-Boc-L-thiocitrulline.

    • Purify the product by chromatography.

  • S-Methylation:

    • Dissolve Nα-Boc-L-thiocitrulline in an appropriate solvent.

    • Add methyl iodide and a non-nucleophilic base (e.g., potassium carbonate).

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Purify the resulting Nα-Boc-S-methyl-L-thiocitrulline.

  • Deprotection and Salt Formation:

    • Dissolve the protected this compound in dichloromethane.

    • Add trifluoroacetic acid to remove the Boc protecting group.

    • Stir for 1-2 hours at room temperature.

    • Evaporate the solvent and excess TFA.

    • Dissolve the residue in a minimal amount of water and precipitate the dihydrochloride salt by adding a solution of HCl in diethyl ether.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield S-Methyl-L-thiocitrulline dihydrochloride.

Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity of this compound on NOS can be determined by measuring the production of nitric oxide or the co-product, L-citrulline. The Griess assay for nitrite (a stable oxidation product of NO) and the radioactive L-citrulline exclusion assay are commonly used methods.

3.2.1. Griess Assay for Nitrite Determination

This colorimetric assay quantifies nitrite, a stable and oxidized product of nitric oxide.

Materials:

  • Purified nNOS, eNOS, or iNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (CaCl₂) (for nNOS and eNOS)

  • S-Methyl-L-thiocitrulline (inhibitor)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a standard curve: Create a series of sodium nitrite standards (e.g., 0-100 µM) in the assay buffer.

  • Set up the reaction: In a 96-well plate, add the following to each well:

    • Assay buffer

    • NOS enzyme

    • Cofactors (NADPH, BH4, Calmodulin, CaCl₂)

    • Varying concentrations of this compound (and a vehicle control).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add L-arginine to each well to start the reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction: The reaction can be stopped by adding an agent that denatures the enzyme (e.g., zinc sulfate).

  • Griess reaction:

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure absorbance: Read the absorbance at 540 nm using a microplate reader.

  • Data analysis: Calculate the nitrite concentration from the standard curve. Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.

3.2.2. L-Citrulline Exclusion Assay

This radiometric assay measures the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

  • [³H]L-arginine

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Other reagents as listed for the Griess assay.

Procedure:

  • Follow steps 2-5 of the Griess assay protocol, using [³H]L-arginine as the substrate.

  • Stop the reaction: Add ice-cold stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Separate L-citrulline:

    • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin.

    • The positively charged [³H]L-arginine binds to the resin, while the neutral [³H]L-citrulline flows through.

  • Quantify [³H]L-citrulline: Collect the eluate and measure the radioactivity using a scintillation counter.

  • Data analysis: Calculate the amount of [³H]L-citrulline produced. Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ and Ki values.

Visualizations

Signaling Pathway of nNOS Inhibition by this compound

nNOS_Inhibition L_Arginine L-Arginine nNOS nNOS (Neuronal Nitric Oxide Synthase) L_Arginine->nNOS Substrate S_MTC This compound S_MTC->nNOS Competitive Inhibition NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline Catalysis Downstream Downstream Signaling NO_Citrulline->Downstream

Caption: Competitive inhibition of nNOS by this compound, blocking L-arginine conversion.

Experimental Workflow for Characterizing this compound Inhibition

S_MTC_Workflow start Start synthesis This compound Synthesis & Purification start->synthesis characterization Physicochemical Characterization (NMR, MS, Purity) synthesis->characterization assay_prep Prepare NOS Inhibition Assay (Griess or Citrulline) characterization->assay_prep inhibition_exp Perform Inhibition Experiment with Varying this compound Conc. assay_prep->inhibition_exp data_analysis Data Analysis: IC50 & Ki Determination inhibition_exp->data_analysis end End data_analysis->end

Caption: Workflow for this compound synthesis, characterization, and inhibitory analysis.

References

Neuronal Nitric Oxide Synthase Inhibition by S-Methyl-L-thiocitrulline (S-MTC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a critical signaling molecule in the central nervous system, with its production primarily catalyzed by neuronal nitric oxide synthase (nNOS). Dysregulation of nNOS activity is implicated in various neuropathological conditions, making it a key therapeutic target. S-Methyl-L-thiocitrulline (S-MTC) has emerged as a potent and selective inhibitor of nNOS. This document provides a comprehensive technical overview of the core principles of nNOS inhibition by this compound, including its mechanism of action, inhibitory constants, and detailed experimental protocols for its characterization. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding for research and drug development applications.

Introduction to Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO) from the amino acid L-arginine.[1] There are three main isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[2]

  • nNOS (NOS1): Predominantly expressed in central and peripheral neurons, nNOS-derived NO functions as a neurotransmitter. It plays crucial roles in synaptic plasticity, learning, memory, and the central regulation of blood pressure.[1][2]

  • eNOS (NOS3): Primarily found in endothelial cells, eNOS is vital for maintaining vascular tone and controlling blood pressure.[2]

  • iNOS (NOS2): Typically expressed in immune cells in response to inflammatory stimuli, iNOS produces large quantities of NO involved in host defense and inflammatory processes.[2]

Given the distinct physiological roles of each isoform, the development of isoform-selective inhibitors is a significant goal in pharmacology to avoid off-target effects.[3] Overproduction of NO by nNOS has been linked to neurodegenerative diseases, making selective nNOS inhibitors like this compound valuable tools for both research and potential therapeutic development.[3]

Mechanism of Action: nNOS and this compound

nNOS Catalytic Cycle

nNOS is a homodimeric enzyme, with each monomer containing an N-terminal oxygenase domain and a C-terminal reductase domain. The two domains are linked by a calmodulin-binding sequence.[4] The enzyme utilizes L-arginine and molecular oxygen as substrates and requires several cofactors:

  • NADPH (Nicotinamide adenine dinucleotide phosphate)

  • FAD (Flavin adenine dinucleotide)

  • FMN (Flavin mononucleotide)

  • BH4 ((6R)-5,6,7,8-tetrahydrobiopterin)

The catalytic process involves two main steps. First, nNOS hydroxylates L-arginine to form Nω-hydroxy-L-arginine. In the second step, this intermediate is oxidized to produce L-citrulline and nitric oxide.[1] The binding of a Ca2+/calmodulin complex is essential for activating the enzyme by facilitating electron flow from the reductase to the oxygenase domain.[4]

This compound: A Selective, Competitive Inhibitor

S-Methyl-L-thiocitrulline (this compound) is a synthetic L-arginine analogue that acts as a potent and selective inhibitor of nNOS.[5] As a substrate analogue, this compound functions as a competitive inhibitor , binding to the same active site as L-arginine.[1][3] Studies have characterized it as a slow, tight-binding inhibitor of nNOS.[3] Its selectivity is crucial, as non-selective inhibition of eNOS could lead to undesirable cardiovascular effects, such as increased blood pressure.[6] this compound has been shown to cross the blood-brain barrier, making it effective for in vivo studies of central nervous system processes.[5]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been quantified against the three human NOS isoforms. The inhibition constant (Ki) and dissociation constant (Kd) are key parameters for evaluating its efficacy. Ki represents the concentration of inhibitor required to produce half-maximum inhibition, providing a direct measure of binding affinity.

ParameterHuman nNOSHuman eNOSHuman iNOSReference
Ki Value 11 nM34 nM[3]
Kd Value 1.2 nM[1][3]
Selectivity (nNOS vs. eNOS) ~10-fold[3][6]
Selectivity (nNOS vs. iNOS) ~28-fold[3]

Note: Selectivity is calculated from the ratio of Ki values (Ki eNOS / Ki nNOS and Ki iNOS / Ki nNOS). In rodent studies, this compound was found to be 17-times more specific for nNOS in brain tissue versus eNOS in vascular endothelium.[5]

Experimental Protocols

In Vitro nNOS Activity Assay (Citrulline Conversion Assay)

This protocol describes a common method for measuring nNOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

A. Materials and Reagents:

  • Purified recombinant nNOS or tissue homogenate (e.g., rat cerebellum cytosol)

  • L-[³H]arginine

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA and 1 mM DTT)

  • Cofactors: NADPH, FAD, FMN, BH4, Calmodulin

  • Substrate Solution: L-arginine (unlabeled) mixed with L-[³H]arginine

  • This compound stock solution (in assay buffer or DMSO)

  • Stop Solution: (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

  • Cation-exchange resin (e.g., Dowex AG 50W-X8), pre-equilibrated in Stop Solution

  • Scintillation fluid and vials

  • Microcentrifuge tubes

B. Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture containing assay buffer, all cofactors (NADPH, FAD, FMN, BH4, Calmodulin), and CaCl₂.

  • Add Inhibitor: Add varying concentrations of this compound or vehicle control to the respective tubes.

  • Add Enzyme: Add the purified nNOS enzyme or tissue homogenate to the tubes. Gently mix and pre-incubate for 5-10 minutes on ice.

  • Initiate Reaction: Start the enzymatic reaction by adding the L-[³H]arginine substrate solution.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes). Ensure the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding the Stop Solution. The low pH and EDTA will inactivate the enzyme.

  • Separate Citrulline: Apply the entire reaction mixture to a column containing the cation-exchange resin. L-[³H]arginine, being positively charged, will bind to the resin. L-[³H]citrulline, which is neutral, will flow through.

  • Quantify: Collect the eluate containing L-[³H]citrulline into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of L-[³H]citrulline produced. Plot the enzyme activity against the concentration of this compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.[7]

In Vivo Protocol: Assessing this compound Effects in Rodent Models

This protocol provides a general framework for evaluating the physiological effects of this compound in vivo.

A. Materials and Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice[8]

  • This compound solution for injection (dissolved in sterile saline)

  • Vehicle control (sterile saline)

  • Anesthesia (if required for measurements)

  • Physiological monitoring equipment (e.g., blood pressure transducers, cerebral blood flow monitors)

B. Procedure:

  • Animal Preparation: Acclimate animals to the experimental setup. For conscious animal studies, surgical implantation of catheters for drug administration and blood pressure monitoring may be required days in advance.[8]

  • Baseline Measurement: Record baseline physiological parameters (e.g., mean arterial pressure, heart rate, regional blood flow) for a stable period before any intervention.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, intravenous infusion). Doses can range from 0.3 mg/kg to higher concentrations depending on the study's objective.[6][8] A control group should receive an equivalent volume of vehicle.

  • Post-Injection Monitoring: Continuously record the physiological parameters for a defined period after administration to observe the effects of nNOS inhibition.

  • Data Analysis: Compare the changes in physiological parameters between the this compound treated group and the vehicle control group. Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.

Mandatory Visualizations

Signaling Pathway of nNOS Inhibition

nnos_pathway cluster_neuron Neuron cluster_activation Activation cluster_downstream Downstream Effects L_Arginine L-Arginine nNOS_active nNOS (active) L_Arginine->nNOS_active Substrate Citrulline L-Citrulline nNOS_active->Citrulline Product NO Nitric Oxide (NO) nNOS_active->NO Product S_MTC This compound S_MTC->nNOS_active Competitive Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates CaM Calmodulin (CaM) nNOS_inactive nNOS (inactive) CaM->nNOS_inactive Activates Calcium Ca²⁺ Calcium->CaM Binds nNOS_inactive->nNOS_active Conformational Change cGMP cGMP sGC->cGMP Produces Physiological_Effects Synaptic Plasticity, Vasodilation, etc. cGMP->Physiological_Effects Mediates

Caption: nNOS signaling pathway and competitive inhibition by this compound.

Experimental Workflow for nNOS Inhibition Assay

assay_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Reaction Mix (Buffer, Cofactors) D Combine Mix, Inhibitor, & Enzyme A->D B Prepare this compound Dilutions & Vehicle Control B->D C Prepare Enzyme (nNOS) C->D E Initiate with L-[³H]Arginine D->E F Incubate at 37°C E->F G Terminate with Stop Solution F->G H Separate L-[³H]Citrulline via Ion Exchange G->H I Quantify Radioactivity (Scintillation Counting) H->I J Calculate Activity & Plot IC50 Curve I->J

Caption: Workflow for a radioactive nNOS citrulline conversion assay.

Logical Relationship of this compound Isoform Selectivity

selectivity_diagram SMTC This compound nNOS nNOS (Neuronal) SMTC->nNOS High Affinity (Ki ~1.2 nM) eNOS eNOS (Endothelial) SMTC->eNOS Lower Affinity (Ki ~11 nM) iNOS iNOS (Inducible) SMTC->iNOS Lowest Affinity (Ki ~34 nM)

Caption: this compound demonstrates high selectivity for nNOS over other isoforms.

Conclusion

S-Methyl-L-thiocitrulline is a well-characterized, potent, and selective inhibitor of neuronal nitric oxide synthase. Its ability to competitively block the L-arginine binding site, coupled with its capacity to cross the blood-brain barrier, makes it an invaluable pharmacological tool for investigating the multifaceted roles of nNOS in both physiological and pathological contexts. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies, paving the way for a deeper understanding of nNOS-mediated processes and the development of novel therapeutics for neurological disorders.

References

S-Methyl-L-thiocitrulline (S-MTC): A Technical Guide to its Selectivity for Neuronal Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-thiocitrulline (S-MTC) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial in a variety of physiological and pathological processes in the central and peripheral nervous systems. The selective inhibition of nNOS over the other two main isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), is a key area of research for the development of therapeutics for neurodegenerative diseases, stroke, and other neurological disorders. This technical guide provides an in-depth overview of the selectivity of this compound, including quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Data Presentation: this compound Selectivity for NOS Isoforms

The inhibitory potency and selectivity of this compound across the three nitric oxide synthase isoforms are summarized below. The data clearly indicates a strong preference for nNOS.

Inhibitor Target Isoform Inhibition Constant (K_i) / Dissociation Constant (K_d) Selectivity vs. eNOS Selectivity vs. iNOS Reference
S-Methyl-L-thiocitrulline (this compound)Human nNOSK_d = 1.2 nM~10-fold~28-fold[1]
Human eNOSK_i = 11 nM--[1]
Human iNOSK_i = 34 nM--[1]
Rat nNOS-17-fold (vs. rat eNOS)-[1]

Table 1: Inhibitory constants and selectivity of this compound for human and rat NOS isoforms.

Experimental Protocols

The determination of the inhibitory constants for this compound involves assays that measure the enzymatic activity of the NOS isoforms. This compound is characterized as a slow, tight-binding inhibitor of nNOS, which requires specific considerations in the experimental design and data analysis beyond standard IC50 determination.

General Nitric Oxide Synthase (NOS) Activity Assay (Arginine-to-Citrulline Conversion)

This is a common method to determine NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

a. Materials:

  • Purified recombinant nNOS, eNOS, and iNOS enzymes

  • L-[³H]arginine

  • S-Methyl-L-thiocitrulline (this compound)

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • FAD and FMN

  • HEPES buffer (pH 7.4)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation fluid and counter

b. Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin, BH4, FAD, FMN, and L-[³H]arginine.

  • Pre-incubate the NOS enzyme with varying concentrations of this compound for different time intervals to account for its slow-binding nature.

  • Initiate the enzymatic reaction by adding the enzyme-inhibitor mixture to the reaction buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Separate the unreacted L-[³H]arginine from the product L-[³H]citrulline by passing the reaction mixture through a column containing Dowex AG 50WX-8 resin. L-arginine binds to the resin, while L-citrulline does not.

  • Quantify the amount of L-[³H]citrulline in the eluate using a scintillation counter.

  • Calculate the rate of reaction and determine the inhibitory constants (Ki) by analyzing the data using appropriate kinetic models for slow, tight-binding inhibitors. This typically involves fitting the data to equations that describe the time-dependent onset of inhibition.

Spectrophotometric Assay (NADPH Oxidation)

This method measures the oxidation of NADPH, a cofactor for NOS, which is consumed during the synthesis of nitric oxide. The decrease in absorbance at 340 nm corresponds to NADPH oxidation.

a. Materials:

  • Purified recombinant nNOS, eNOS, and iNOS enzymes

  • S-Methyl-L-thiocitrulline (this compound)

  • NADPH

  • L-arginine

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • FAD and FMN

  • HEPES buffer (pH 7.4)

  • Spectrophotometer capable of reading absorbance at 340 nm

b. Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing HEPES buffer, L-arginine, calmodulin, BH4, FAD, and FMN.

  • Add the NOS enzyme and varying concentrations of this compound to the cuvette and pre-incubate.

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial rate of NADPH oxidation.

  • Determine the inhibitory constants by analyzing the inhibition data, again using kinetic models appropriate for slow, tight-binding inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the three NOS isoforms and a general experimental workflow for determining inhibitor selectivity.

NOS_Signaling_Pathways Figure 1: Simplified Signaling Pathways of NOS Isoforms cluster_nNOS nNOS Pathway cluster_eNOS eNOS Pathway cluster_iNOS iNOS Pathway Glutamate Glutamate NMDA_Receptor NMDA_Receptor Glutamate->NMDA_Receptor binds Ca_influx Ca_influx NMDA_Receptor->Ca_influx activates Calmodulin_n Calmodulin_n Ca_influx->Calmodulin_n activates nNOS nNOS Calmodulin_n->nNOS binds & activates NO_n NO_n nNOS->NO_n produces S_MTC_n This compound nNOS->S_MTC_n inhibited by sGC_n sGC_n NO_n->sGC_n activates cGMP_n cGMP_n sGC_n->cGMP_n produces PKG_n PKG_n cGMP_n->PKG_n activates Synaptic_Plasticity Synaptic_Plasticity PKG_n->Synaptic_Plasticity modulates Shear_Stress Shear Stress / VEGF PI3K_Akt PI3K_Akt Shear_Stress->PI3K_Akt activates eNOS_p eNOS PI3K_Akt->eNOS_p phosphorylates NO_e NO_e eNOS_p->NO_e produces S_MTC_e This compound eNOS_p->S_MTC_e inhibited by Acetylcholine Acetylcholine GPCR GPCR Acetylcholine->GPCR binds PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca_release IP3->Ca_release triggers Calmodulin_e Calmodulin_e Ca_release->Calmodulin_e activates Calmodulin_e->eNOS_p binds & activates sGC_e sGC_e NO_e->sGC_e activates cGMP_e cGMP_e sGC_e->cGMP_e produces Vasodilation Vasodilation cGMP_e->Vasodilation causes Cytokines_LPS Cytokines (e.g., IFN-γ) / LPS Transcription_Factors NF-κB, STAT1 Cytokines_LPS->Transcription_Factors activate iNOS_gene iNOS Gene Transcription_Factors->iNOS_gene induce transcription of iNOS_protein iNOS iNOS_gene->iNOS_protein translates to NO_i NO_i iNOS_protein->NO_i produces (Ca²⁺ independent) S_MTC_i This compound iNOS_protein->S_MTC_i inhibited by Immune_Response Immune_Response NO_i->Immune_Response mediates

Caption: Simplified signaling pathways for nNOS, eNOS, and iNOS.

Experimental_Workflow Figure 2: Workflow for Determining this compound Selectivity cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Purify_Enzymes Purify Recombinant nNOS, eNOS, iNOS Incubate Pre-incubate each NOS isoform with varying this compound concentrations Purify_Enzymes->Incubate Prepare_Reagents Prepare Assay Buffers and Reagents Prepare_Reagents->Incubate Prepare_SMTC Prepare this compound Serial Dilutions Prepare_SMTC->Incubate Initiate_Reaction Initiate Enzymatic Reaction (e.g., add L-[³H]arginine or NADPH) Incubate->Initiate_Reaction Monitor_Activity Monitor NOS Activity (Citrulline formation or NADPH oxidation) Initiate_Reaction->Monitor_Activity Plot_Data Plot Reaction Rates vs. Inhibitor Concentration Monitor_Activity->Plot_Data Kinetic_Modeling Fit Data to Slow, Tight-Binding Inhibition Models Plot_Data->Kinetic_Modeling Determine_Constants Determine K_i / K_d values for each isoform Kinetic_Modeling->Determine_Constants Calculate_Selectivity Calculate Selectivity Ratios (K_i_eNOS / K_i_nNOS, K_i_iNOS / K_i_nNOS) Determine_Constants->Calculate_Selectivity

Caption: General workflow for determining the selectivity of this compound.

Conclusion

S-Methyl-L-thiocitrulline is a highly potent and selective inhibitor of neuronal nitric oxide synthase. Its significant selectivity for nNOS over eNOS and iNOS makes it an invaluable research tool and a promising lead compound for the development of drugs targeting nNOS-mediated pathologies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for scientists and researchers working in this field. Understanding the nuances of its inhibitory mechanism, particularly its slow, tight-binding nature, is critical for accurate in vitro characterization and subsequent in vivo studies.

References

In Vitro Characterization of S-Mephenytoin N-demethylase (S-MTC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of S-Mephenytoin N-demethylase (S-MTC), a crucial enzymatic activity primarily mediated by cytochrome P450 enzymes. The following sections detail the kinetic properties of the key enzymes involved, comprehensive experimental protocols for their assessment, and visual representations of the metabolic pathways and experimental workflows.

Introduction to S-Mephenytoin N-demethylation

S-mephenytoin, the S-enantiomer of the anticonvulsant drug mephenytoin, undergoes N-demethylation to form nirvanol. This metabolic pathway is a significant contributor to its clearance and pharmacological activity. The enzymes responsible for this reaction, collectively referred to as this compound, are of great interest in drug development due to their role in drug-drug interactions and pharmacogenetic variability. In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been instrumental in identifying and characterizing the specific isoforms involved in this biotransformation.

Enzyme Kinetics of S-Mephenytoin N-demethylation

The N-demethylation of S-mephenytoin is catalyzed by multiple cytochrome P450 isoforms, with CYP2B6 and CYP2C9 being the principal contributors.[1][2] The kinetics of this reaction often exhibit a biphasic nature in human liver microsomes, suggesting the involvement of at least two enzymes with different affinities and capacities.[2]

Table 1: Kinetic Parameters of S-Mephenytoin N-demethylation in Human Liver Microsomes (HLMs)

Enzyme ComponentK_m_ (μM)V_max_ (pmol/mg protein/min)Reference
High-Affinity174.1170.5[2]
Low-Affinity19113984[2]

Table 2: Kinetic Parameters of S-Mephenytoin N-demethylation by Recombinant CYP Isoforms

CYP IsoformK_m_ (μM)Catalytic Efficiency (k_cat_/K_m_) (min⁻¹μM⁻¹)Reference
CYP2B6564-[1]
CYP2C9150 ± 42-[2]
CYP2B6 (for meperidine N-demethylation)262 ± 590.31 ± 0.02[3]
CYP2C19 (for meperidine N-demethylation)167 ± 520.17 ± 0.03[3]

Note: Data for meperidine N-demethylation is included for comparative purposes as S-mephenytoin N-demethylation is a marker for CYP2B6 activity.[4]

Substrate Specificity and Inhibition Profile

The activity of this compound is influenced by the presence of other drugs and compounds that can act as substrates or inhibitors of the involved CYP enzymes.

Table 3: Inhibitors of S-Mephenytoin N-demethylation

InhibitorTarget CYP(s)Effect on this compound ActivityReference
OrphenadrineCYP2B forms51 ± 4% decrease in HLMs, 45% decrease in recombinant CYP2B6[1]
SulfaphenazoleCYP2C9Completely abolished the high-affinity component[2]
TroleandomycinCYP3A (mechanism-based)Failed to inhibit[1]
CoumarinCYP2A6 (substrate)Failed to inhibit[1]
Anti-CYP2B1 IgGCYP2B6~65% inhibition[1]
Anti-CYP3A1 IgGCYP3A1Failed to inhibit[1]

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of S-Mephenytoin N-demethylase activity.

Determination of S-Mephenytoin N-demethylase Activity in Human Liver Microsomes

This protocol outlines the steps to measure the rate of nirvanol formation from S-mephenytoin in a pool of human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • S-Mephenytoin

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector

  • Reversed-phase C18 column

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and HLMs.

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding S-mephenytoin to the pre-incubated mixture. The final concentration of S-mephenytoin should be varied to determine kinetic parameters (e.g., 1-2000 μM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-60 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial and analyze for the formation of nirvanol using a validated HPLC method.

  • Data Analysis: Quantify the amount of nirvanol formed based on a standard curve. Calculate the reaction velocity (pmol/min/mg protein) and determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.

Recombinant CYP Phenotyping for S-Mephenytoin N-demethylation

This protocol is used to identify the specific CYP isoforms responsible for S-mephenytoin N-demethylation.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2B6, CYP2C9, CYP2C19, CYP3A4 expressed in a suitable system like baculovirus-infected insect cells)

  • Cytochrome P450 reductase

  • Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Other materials as listed in Protocol 4.1.

Procedure:

  • Reconstitution of Enzyme System: Reconstitute the recombinant CYP enzyme with cytochrome P450 reductase and lipid vesicles according to the manufacturer's instructions.

  • Incubation and Analysis: Follow the same procedure as outlined in Protocol 4.1, replacing the HLMs with the reconstituted recombinant CYP enzyme system.

  • Data Comparison: Compare the N-demethylase activity across the different CYP isoforms to determine their relative contributions.

Inhibition of S-Mephenytoin N-demethylase Activity

This protocol is designed to assess the inhibitory potential of a test compound on S-mephenytoin N-demethylation.

Materials:

  • Test compound (potential inhibitor)

  • All materials listed in Protocol 4.1.

Procedure:

  • Incubation with Inhibitor: Prepare incubation mixtures as described in Protocol 4.1, but include the test compound at various concentrations. A vehicle control (without the test compound) should also be included.

  • Pre-incubation with Inhibitor (for time-dependent inhibition): For mechanism-based inhibitors, pre-incubate the HLMs with the test compound and the NADPH regenerating system for a specific period before adding S-mephenytoin.

  • Reaction and Analysis: Initiate the reaction by adding S-mephenytoin and follow the remaining steps of Protocol 4.1.

  • Data Analysis: Calculate the percent inhibition of S-mephenytoin N-demethylase activity at each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of S-mephenytoin and the general workflow for its in vitro characterization.

S_Mephenytoin_Metabolism cluster_0 Metabolic Pathway cluster_1 Key Enzymes S_Mephenytoin S-Mephenytoin Nirvanol Nirvanol (N-demethylated metabolite) S_Mephenytoin->Nirvanol N-demethylation Hydroxymephenytoin 4'-Hydroxymephenytoin S_Mephenytoin->Hydroxymephenytoin 4'-hydroxylation CYP2B6 CYP2B6 S_Mephenytoin_Metabolism_c0_S_Mephenytoin S_Mephenytoin_Metabolism_c0_S_Mephenytoin CYP2B6->S_Mephenytoin_Metabolism_c0_S_Mephenytoin Major CYP2C9 CYP2C9 CYP2C9->S_Mephenytoin_Metabolism_c0_S_Mephenytoin Major CYP2C19 CYP2C19 CYP2C19->S_Mephenytoin_Metabolism_c0_S_Mephenytoin Minor

Caption: Metabolic pathways of S-mephenytoin and the primary enzymes involved.

In_Vitro_Workflow cluster_0 Experimental Setup cluster_1 Reaction cluster_2 Analysis cluster_3 Data Interpretation HLM Human Liver Microsomes Incubation Incubation at 37°C HLM->Incubation rCYP Recombinant CYP Isoforms rCYP->Incubation Substrate S-Mephenytoin Substrate->Incubation Cofactors NADPH Generating System Cofactors->Incubation Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination HPLC HPLC Analysis Termination->HPLC Quantification Quantification of Nirvanol HPLC->Quantification Kinetics Enzyme Kinetics (Km, Vmax) Quantification->Kinetics Inhibition Inhibition Profile (IC50) Quantification->Inhibition Phenotyping CYP Phenotyping Quantification->Phenotyping

Caption: General workflow for the in vitro characterization of this compound activity.

Inhibition_Assay_Logic node_rect node_rect Start Start Inhibition Assay Incubate_with_Inhibitor Incubate HLM/rCYP with Test Compound Start->Incubate_with_Inhibitor Add_Substrate Add S-Mephenytoin Incubate_with_Inhibitor->Add_Substrate Measure_Activity Measure Nirvanol Formation Add_Substrate->Measure_Activity Compare_to_Control Compare Activity to Vehicle Control Measure_Activity->Compare_to_Control Calculate_Inhibition Calculate % Inhibition Compare_to_Control->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Logical workflow for an in vitro inhibition assay of this compound.

References

An In-Depth Technical Guide to the Biological Targets and Pathways of Medullary Thyroid Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological targets and signaling pathways implicated in the pathogenesis of Medullary Thyroid Carcinoma (MTC). MTC is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. While the term "S-MTC" is not standard, it is often used to refer to sporadic MTC, which accounts for the majority of cases. This document will delve into the molecular underpinnings of MTC, with a focus on the key signaling cascades that drive its growth and progression. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for this challenging disease.

Core Signaling Pathways in Medullary Thyroid Carcinoma

The molecular landscape of Medullary Thyroid Carcinoma is dominated by the aberrant activation of a few critical signaling pathways. These pathways, essential for normal cellular processes such as growth, proliferation, and survival, are hijacked by cancer cells to fuel their uncontrolled expansion. The three central signaling axes in MTC are:

  • The RET Signaling Pathway: The REarranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is the primary driver in the majority of both hereditary and sporadic MTCs. Germline mutations in RET are the cause of multiple endocrine neoplasia type 2 (MEN2) syndromes, which are characterized by a high incidence of MTC. Somatic RET mutations are also found in a significant proportion of sporadic MTC cases. These mutations lead to the constitutive, ligand-independent activation of the RET kinase, triggering a cascade of downstream signaling events.

  • The PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial downstream effector of RET signaling and is also independently activated in a subset of MTCs. This pathway plays a central role in regulating cell growth, metabolism, and survival. Its activation in MTC contributes significantly to tumor progression and resistance to therapy.

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: The Ras/Raf/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is another critical downstream target of activated RET. This pathway is a key regulator of cell proliferation and differentiation. Its constitutive activation in MTC drives uncontrolled cell division. Interestingly, mutations in the RAS family of oncogenes (HRAS and KRAS) are frequently found in sporadic MTCs that are negative for RET mutations, highlighting the importance of this pathway as an alternative driver of tumorigenesis.

These three pathways are intricately interconnected, forming a complex signaling network that promotes the malignant phenotype of MTC. Understanding the key molecular players and their interactions within these pathways is paramount for the development of effective targeted therapies.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data related to the molecular alterations and therapeutic targeting of the signaling pathways in Medullary Thyroid Carcinoma.

Table 1: Frequency of Key Genetic Mutations in Sporadic Medullary Thyroid Carcinoma

GeneMutationFrequency in Sporadic MTCNotes
RET Somatic Mutations (Overall)~40-50%[1]The most common genetic driver in sporadic MTC.
M918T (exon 16)Most frequent somatic RET mutation[1][2][3]Associated with a more aggressive phenotype.[3]
Other codons (e.g., in exons 10, 11, 13, 14, 15)Less frequent than M918T
RAS HRAS~56% in RET-negative sporadic MTC[4][5][6]A key alternative driver in the absence of RET mutations.
KRAS~12% in RET-negative sporadic MTC[4][5][6]Less frequent than HRAS mutations.
NRASMutations are rare in MTC.[4][5][6]

Table 2: Activation of Downstream Signaling Pathways in MTC Patient Samples

Pathway ComponentActivation MarkerPrevalence of Activation in MTCMethod of Detection
PI3K/AKT/mTOR Phosphorylated AKT (p-AKT)79% of cases showed activation (S > 1)[7]Immunohistochemistry
Phosphorylated S6 (p-S6)96% of primary MTCs showed activation (S ≥ 1)[7]Immunohistochemistry
Ras/Raf/MEK/ERK Phosphorylated ERK (p-ERK)Frequently activated in MTCImmunohistochemistry, Western Blot

Table 3: In Vitro Efficacy of Targeted Inhibitors in MTC Cell Lines (IC50 Values)

InhibitorTarget(s)MTC Cell LineIC50 (nM)
Vandetanib RET, VEGFR2, EGFR-RET: 130
Cabozantinib RET, VEGFR2, MET-RET: 4
Selpercatinib RETTPC-13
Pralsetinib RET-WT RET: 0.4, RET M918T: 0.4
Sulfatinib RET, VEGFR, FGFRTT2000
MZ-CRC-1600
SPP86 RET, VEGFR, FGFRTT1300
MZ-CRC-1600
INK128 mTORC1/2MTC cell lines10-20
Lenvatinib VEGFR, FGFR, PDGFR, RET, KIT8505C (Anaplastic Thyroid Cancer)24,260
TCO1 (Anaplastic Thyroid Cancer)26,320

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Table 4: Summary of Key Phase III Clinical Trial Results for Targeted Therapies in Progressive, Metastatic MTC

Trial (Inhibitor)Primary EndpointResultHazard Ratio (95% CI)p-value
ZETA (Vandetanib) Progression-Free Survival (PFS)Vandetanib significantly prolonged PFS compared to placebo.0.46 (0.31 - 0.69)< 0.001[8]
EXAM (Cabozantinib) Progression-Free Survival (PFS)Cabozantinib significantly prolonged PFS compared to placebo (11.2 vs 4.0 months).[2][5]0.28 (0.19 - 0.40)< 0.0001[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex molecular interactions in MTC, the following diagrams, generated using the DOT language, illustrate the core signaling pathways and a typical experimental workflow.

G RET Signaling Pathway in Medullary Thyroid Carcinoma cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFL GDNF Family Ligand GFRa GFRα Co-receptor GFL->GFRa Binds RET RET Receptor Tyrosine Kinase GFRa->RET Activates RET->RET SHC SHC RET->SHC PI3K PI3K RET->PI3K PLCg PLCγ RET->PLCg STAT3 STAT3 RET->STAT3 Grb2 Grb2 SHC->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4E eIF4E mTORC1->eIF4E S6K->Transcription eIF4E->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC STAT3->Transcription

Caption: The RET signaling cascade and its downstream effectors in MTC.

G PI3K/AKT/mTOR Signaling Pathway in MTC cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., RET, VEGFR) PI3K PI3K RTK->PI3K Ras Ras Ras->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Inhibits Survival Survival AKT->Survival mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Inhibits when active Rheb Rheb TSC1_TSC2->Rheb Inhibits Rheb->mTORC1 Activates PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR pathway, a central regulator of cell growth in MTC.

G Ras/Raf/MEK/ERK (MAPK) Signaling Pathway in MTC cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (e.g., RET, EGFR) GrowthFactors->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation

Caption: The Ras/Raf/MEK/ERK pathway, a key driver of cell proliferation in MTC.

G Experimental Workflow for Western Blot Analysis of Phospho-ERK cluster_sample_prep Sample Preparation cluster_electrophoresis Gel Electrophoresis cluster_transfer Protein Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis CellCulture MTC Cell Culture Treatment Treatment with Inhibitors/Stimuli CellCulture->Treatment Lysis Cell Lysis with Phosphatase Inhibitors Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with BSA Transfer->Blocking PrimaryAb Incubation with Primary Antibody (anti-phospho-ERK) Blocking->PrimaryAb SecondaryAb Incubation with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Imaging Imaging of Blots Detection->Imaging Densitometry Densitometric Analysis Imaging->Densitometry Normalization Normalization to Total ERK Densitometry->Normalization

Caption: A generalized workflow for assessing ERK phosphorylation in MTC cells.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the signaling pathways in Medullary Thyroid Carcinoma.

Protocol 1: Western Blot Analysis of Phosphorylated ERK (p-ERK) in MTC Cells

Objective: To detect and quantify the levels of phosphorylated (activated) ERK in response to various treatments in MTC cell lines.

Materials:

  • MTC cell lines (e.g., TT, MZ-CRC-1)

  • Cell culture medium and supplements

  • Drug/inhibitor of interest

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate MTC cells at a desired density and allow them to adhere overnight. Treat the cells with the compound of interest at various concentrations and for different time points. Include appropriate vehicle controls.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay like the BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil for 5-10 minutes at 95°C to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Total ERK): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-ERK as a ratio to total ERK.

Protocol 2: In Vitro RET Kinase Assay

Objective: To measure the enzymatic activity of the RET tyrosine kinase and to assess the inhibitory potential of test compounds.

Materials:

  • Recombinant human RET kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • Tyrosine kinase substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)

  • Test inhibitor compound

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare a master mix of the kinase assay buffer containing the RET kinase and the substrate peptide.

  • Inhibitor Dilution: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the inhibitor dilutions to the appropriate wells.

  • Initiate Kinase Reaction: Add the RET kinase/substrate master mix to each well to start the reaction.

  • ATP Addition: Add ATP to each well to a final concentration that is close to the Km of RET for ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop Reaction and Detect ADP: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence in each well using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the RET kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: STAT3 Luciferase Reporter Assay

Objective: To measure the transcriptional activity of STAT3, a downstream effector of RET signaling, in response to stimuli or inhibitors.

Materials:

  • MTC cell line (e.g., TT)

  • STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements upstream of a luciferase gene)

  • A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium

  • Stimulus (e.g., IL-6) or inhibitor of interest

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Plate MTC cells in a 24- or 96-well plate and allow them to attach.

  • Transfection: Co-transfect the cells with the STAT3-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Treatment: Treat the transfected cells with the stimulus (to activate the STAT3 pathway) or the inhibitor of interest for a specified duration.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency. Express the results as fold change in STAT3 activity relative to the untreated control.

Conclusion

The intricate network of signaling pathways, with the RET, PI3K/AKT/mTOR, and Ras/Raf/MEK/ERK axes at its core, provides a detailed roadmap of the molecular machinery driving Medullary Thyroid Carcinoma. A thorough understanding of these pathways and their key components is essential for the continued development of effective targeted therapies. The quantitative data and detailed experimental protocols presented in this guide are intended to empower researchers and clinicians in their efforts to unravel the complexities of MTC and to translate this knowledge into improved patient outcomes. The ongoing investigation into these signaling cascades holds the promise of a more personalized and effective therapeutic landscape for individuals affected by this disease.

References

Unable to Identify "S-MTC" in the Context of Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and databases, the term "S-MTC" as a factor in neurotransmission could not be identified. It is possible that "this compound" may be a novel, highly specific, or proprietary term not yet in wide circulation, or potentially an abbreviation that is not commonly used in the field of neuroscience.

The initial investigation sought to provide an in-depth technical guide on the role of a presumed molecule, "this compound," in the intricate process of neurotransmission, as requested by researchers, scientists, and drug development professionals. However, extensive searches for "this compound" in relation to neurotransmission, neuronal signaling, and synaptic mechanisms did not yield any relevant results.

Alternative interpretations of the acronym were explored. For instance, "MTC" is a known abbreviation for Monocarboxylate Transporters (MCTs) , which are crucial for providing energy substrates to neurons to support synaptic transmission. MCTs transport molecules like lactate and pyruvate across cell membranes, which are then used to generate ATP, the primary energy currency of the cell. This energy is vital for processes such as neurotransmitter synthesis, packaging into vesicles, and release into the synaptic cleft. While important for neurotransmission, MCTs are a family of proteins and the "S-" prefix does not correspond to a known subtype in this context.

Another instance of the acronym "MTC" in a neuroscientific context refers to Magnetization Transfer Contrast , an MRI technique used to visualize brain structures, including those involved in neurotransmitter systems like the substantia nigra. However, this is an imaging technique and not a molecule involved in the biological process of neurotransmission itself.

Given the lack of information on a specific entity named "this compound" that plays a direct role in neurotransmission, it is not possible to fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To proceed, clarification on the full name or alternative nomenclature for "this compound" is required. If "this compound" is an internal designation for a compound or a newly discovered molecule, access to proprietary data would be necessary to generate the requested content. Without further information, a comprehensive and accurate technical guide on the "core role of this compound in neurotransmission" cannot be produced.

An In-depth Technical Guide to Early-Stage Research on S-Methyl-L-thiocitrulline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-thiocitrulline (SMTC) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial in various physiological and pathological processes.[1][2][3] This technical guide provides a comprehensive overview of the early-stage research on SMTC, including its mechanism of action, synthesis, and key experimental findings. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuroscience and cardiovascular disease.

Mechanism of Action

S-Methyl-L-thiocitrulline acts as a slow, tight-binding, and competitive inhibitor of neuronal nitric oxide synthase (nNOS) with respect to the substrate L-arginine.[1][3] Its inhibitory action prevents the conversion of L-arginine to L-citrulline and nitric oxide (NO).[2][4] This selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms makes SMTC a valuable pharmacological tool for investigating the specific roles of nNOS in various biological systems.[1][3][5]

The inhibition by SMTC is a time-dependent process, characterized by a rapid initial binding followed by a slower conformational change, leading to a tightly bound enzyme-inhibitor complex.[1][3] L-Arginine can competitively antagonize the binding of SMTC.[1][3]

Signaling Pathway

The primary signaling pathway affected by S-Methyl-L-thiocitrulline is the nitric oxide (NO) signaling cascade, specifically the pathway mediated by neuronal nitric oxide synthase (nNOS).

Nitric Oxide Signaling Pathway Inhibition by SMTC cluster_pre Upstream Regulation cluster_enzyme Enzymatic Reaction cluster_inhibitor Inhibition cluster_post Downstream Effects Ca2+/Calmodulin Ca2+/Calmodulin nNOS nNOS (Neuronal Nitric Oxide Synthase) Ca2+/Calmodulin->nNOS Activates L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide (NO) nNOS->NO L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates SMTC S-Methyl-L-thiocitrulline (SMTC) SMTC->nNOS Inhibits cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Neurotransmission, Vasodilation) cGMP->Physiological_Effects

Inhibition of the nNOS signaling pathway by SMTC.

Quantitative Data

The following tables summarize the key quantitative parameters of S-Methyl-L-thiocitrulline's interaction with nitric oxide synthase isoforms.

Table 1: Inhibitory Potency of S-Methyl-L-thiocitrulline (SMTC) against NOS Isoforms

ParameternNOS (human)iNOS (human)eNOS (human)Reference
Ki (nM) 1.23411[1][3]
Kd (nM) 1.2N/AN/A[1][3]

Table 2: Kinetic Parameters of SMTC Inhibition of human nNOS

ParameterValueUnitReference
kon (Association Rate) 2.6 x 105M-1s-1[1][3]
koff (Dissociation Rate) 3 x 10-4s-1[1][3]

Table 3: Selectivity of SMTC for nNOS

ComparisonSelectivity FoldReference
nNOS vs. eNOS (human) ~10-fold more potent for nNOS[1][3]
nNOS (rat neuronal) vs. eNOS (rat vascular) 17-fold more selective for nNOS[1][6]

Table 4: In Vivo and Ex Vivo Properties of S-Methyl-L-thiocitrulline

PropertyValueOrganism/SystemReference
LogP (Lipophilicity) 1.08 ± 0.08N/A[7]
In Vitro Stability (30 min) 95% intactBlood[7]
In Vivo Stability (30 min) 64% intactRat[7]
Brain-to-Blood Ratio (30 min post-injection) 1:2Rat[7]

Experimental Protocols

Synthesis of S-Methyl-L-thiocitrulline

While a detailed, step-by-step protocol is not available in a single source, the synthesis generally involves the S-alkylation of a protected L-thiocitrulline derivative. A common method for radiolabeling with Carbon-11 provides insight into the synthetic strategy.[7]

General Synthetic Scheme:

  • Protection of L-thiocitrulline: The amino and carboxyl groups of L-thiocitrulline are protected to prevent side reactions. For example, using a Boc (tert-butyloxycarbonyl) group for the alpha-amino group and a t-butyl ester for the carboxyl group.

  • S-methylation: The protected L-thiocitrulline is then reacted with a methylating agent, such as methyl iodide (CH3I), to introduce the methyl group onto the sulfur atom.[4]

  • Deprotection: The protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA), to yield the final product, S-Methyl-L-thiocitrulline.[7]

  • Purification: The final compound is purified using techniques such as High-Performance Liquid Chromatography (HPLC).[7]

SMTC Synthesis Workflow A L-thiocitrulline B Protection (e.g., Boc, t-butyl ester) A->B C Protected L-thiocitrulline B->C D S-methylation (e.g., CH3I) C->D E Protected S-Methyl-L-thiocitrulline D->E F Deprotection (e.g., TFA) E->F G Crude S-Methyl-L-thiocitrulline F->G H Purification (e.g., HPLC) G->H I Pure S-Methyl-L-thiocitrulline H->I

General workflow for the synthesis of SMTC.
Nitric Oxide Synthase Inhibition Assay

The inhibitory activity of SMTC on NOS isoforms is typically determined by measuring the conversion of [14C]L-arginine to [14C]L-citrulline.

Key Steps:

  • Enzyme Preparation: Purified recombinant human nNOS, eNOS, or iNOS is used.

  • Reaction Mixture: A typical reaction mixture contains:

    • Buffer (e.g., HEPES)

    • NADPH

    • Calmodulin (for nNOS and eNOS)

    • Tetrahydrobiopterin

    • [14C]L-arginine

    • Varying concentrations of SMTC

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

  • Termination: The reaction is stopped by adding a stop buffer (e.g., containing EDTA).

  • Separation and Quantification: The reaction mixture is applied to a cation-exchange resin to separate the unreacted [14C]L-arginine from the product, [14C]L-citrulline. The radioactivity of the eluted [14C]L-citrulline is then quantified by liquid scintillation counting.

  • Data Analysis: The concentration of SMTC that causes 50% inhibition (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

In Vivo Studies

In vivo studies in animal models and humans have been crucial in elucidating the physiological roles of nNOS and the effects of its inhibition by SMTC.

  • Cardiovascular Effects: In conscious rats, low doses of SMTC (0.3 mg/kg) produce a pressor effect, increasing blood pressure, and causing vasoconstriction in renal, mesenteric, and hindquarters vascular beds.[5][8][9] These effects are attributed to nNOS inhibition.[5][8] At higher doses, SMTC can also inhibit eNOS.[5]

  • Neurovascular Coupling: In human studies, intravenous infusion of SMTC was used to investigate the role of nNOS in neurovascular coupling.[6] The results indicated that nNOS is involved in the rapidity of the cerebral blood flow response to neural activity.[6] SMTC was administered as a bolus of 3.0 µmol/kg followed by a continuous infusion.[6]

  • Blood-Brain Barrier Penetration: Studies using radiolabeled [11C]SMTC in rats and primates have demonstrated that it can cross the blood-brain barrier.[6][7]

Conclusion

S-Methyl-L-thiocitrulline has been established as a potent and selective inhibitor of neuronal nitric oxide synthase. Its well-characterized mechanism of action and in vivo efficacy have made it an invaluable tool for dissecting the physiological and pathophysiological roles of nNOS. The data and protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of nNOS inhibition and the development of novel, selective inhibitors. While lack of patentability has hindered its clinical development, SMTC remains a critical compound for investigational studies in human subjects.[10]

References

Methodological & Application

Application Notes and Protocols for S-MTC (Systemic Methotrexate Therapy in Cancer) In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for conducting in vivo studies to evaluate the efficacy of Systemic Methotrexate Therapy in Cancer (S-MTC), with a focus on Medullary Thyroid Cancer (MTC) as a representative model. The protocols outlined below are synthesized from established methodologies in preclinical cancer research.

Introduction

Methotrexate (MTX) is an antimetabolite drug that inhibits folate and DNA synthesis, making it an effective agent in cancer therapy.[1] The therapeutic efficacy of MTX is often limited by its lack of tumor selectivity.[1][2] To address this, research has focused on developing targeted delivery systems, such as glucose-methotrexate conjugates (GLU-MTX), to enhance drug accumulation in cancer cells that overexpress glucose transporters (GLUT1).[1] This document outlines the protocols for evaluating both standard MTX and its conjugates in in vivo cancer models.

I. Experimental Protocols

A detailed methodology for investigating the in vivo efficacy of this compound is presented below. This protocol covers the establishment of a tumor xenograft model, drug administration, and subsequent analysis.

Animal Model and Tumor Induction

A murine subcutaneous xenograft model is a common approach for in vivo studies of MTC.[3]

  • Animal Strain: Nude mice are typically used for xenograft studies due to their compromised immune system, which prevents the rejection of human tumor cells.

  • Cell Line: MTC-TT cells are a human medullary thyroid cancer cell line suitable for these studies.

  • Tumor Induction:

    • MTC-TT cells are cultured in vitro to a sufficient number.

    • A suspension of MTC-TT cells is prepared in a suitable medium.

    • A specific number of cells (e.g., 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.

    • Tumor growth is monitored regularly, typically by measuring tumor volume with calipers.[4]

Drug Administration and Dosing
  • Drug Preparation: Methotrexate or its conjugates (e.g., GLU-MTX) are dissolved in a sterile vehicle suitable for intravenous (i.v.) injection.

  • Dosing:

    • MTX can be administered at a dose of 120 mg/kg.[1]

    • GLU-MTX can be given at a corresponding dose of 300 mg/kg.[1]

  • Administration Route: Intravenous injection is a common route for systemic delivery.[1]

  • Treatment Schedule: A single dose can be administered once tumors have reached a palpable size.[1]

In Vivo Efficacy Assessment
  • Tumor Growth Monitoring: Tumor volume should be measured at regular intervals (e.g., every 2-3 days) throughout the study. Tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Body Weight: Animal body weight should be monitored as an indicator of systemic toxicity.[1]

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specified duration (e.g., 18 days).[1]

Post-Mortem Analysis

At the end of the study, tumors and major organs can be harvested for further analysis.

  • Western Blot Analysis: To assess the effect of the treatment on specific protein expression, tumor lysates can be analyzed by Western blot.[3] This can be used to measure levels of neuroendocrine markers like achaete-scute complex-like 1 (ASCL1) and chromogranin A (CgA).[3]

  • Histological Analysis: Tumor tissue can be fixed, sectioned, and stained to observe cellular morphology and markers of proliferation or apoptosis.

II. Data Presentation

Quantitative data from in vivo studies should be summarized for clear comparison.

Treatment GroupDoseTumor Growth Inhibition (%)Reference
Methotrexate (MTX)120 mg/kg16.2[1]
GLU-MTX300 mg/kg74.4[1]

III. Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways involved in MTC and the mechanism of action of MTX is crucial for interpreting experimental results.

Notch Signaling Pathway in MTC

The Notch signaling pathway is often absent in MTC, and its activation has been shown to reduce tumor growth.[3]

Notch_Signaling_Pathway Doxycycline Doxycycline Active_Notch1 Active_Notch1 Doxycycline->Active_Notch1 induces CBF-1_Complex CBF-1_Complex Active_Notch1->CBF-1_Complex binds to Tumor_Growth Tumor_Growth Active_Notch1->Tumor_Growth inhibits HES-1 HES-1 CBF-1_Complex->HES-1 upregulates ASCL1 ASCL1 HES-1->ASCL1 downregulates NE_Markers NE_Markers ASCL1->NE_Markers is a CgA CgA CgA->NE_Markers is a NE_Markers->Tumor_Growth promotes

Notch Signaling Pathway in MTC
Mechanism of Action of Methotrexate

Methotrexate's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), which leads to a depletion of intracellular folates and subsequent inhibition of DNA and RNA synthesis.[1][5][6]

MTX_Mechanism_of_Action MTX MTX DHFR Dihydrofolate Reductase MTX->DHFR inhibits Reduced_Folates Reduced_Folates DHFR->Reduced_Folates produces Thymidylate_Synthase Thymidylate_Synthase Reduced_Folates->Thymidylate_Synthase required for Purine_Synthesis Purine_Synthesis Reduced_Folates->Purine_Synthesis required for DNA_RNA_Synthesis DNA_RNA_Synthesis Thymidylate_Synthase->DNA_RNA_Synthesis contributes to Purine_Synthesis->DNA_RNA_Synthesis contributes to Cell_Cycle_Arrest S Phase Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Cell_Death Cell_Death Cell_Cycle_Arrest->Cell_Death

Mechanism of Action of Methotrexate

IV. Experimental Workflow

The following diagram illustrates the overall workflow for an in vivo this compound study.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Cell_Culture MTC-TT Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Nude Mice Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Drug_Administration This compound Administration (i.v.) Tumor_Growth_Monitoring->Drug_Administration Data_Collection Tumor Volume & Body Weight Measurement Drug_Administration->Data_Collection Tissue_Harvesting Tumor & Organ Harvesting Data_Collection->Tissue_Harvesting Data_Analysis Statistical Analysis of Results Data_Collection->Data_Analysis Western_Blot Western Blot Analysis Tissue_Harvesting->Western_Blot Histology Histological Analysis Tissue_Harvesting->Histology Western_Blot->Data_Analysis Histology->Data_Analysis

Experimental Workflow for In Vivo this compound Studies

References

Application Notes and Protocols for Medullary Thyroid Carcinoma (MTC) Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for utilizing Medullary Thyroid Carcinoma (MTC) cell lines in in-vitro research. MTC is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant driver of MTC is mutations in the RET proto-oncogene, making MTC cell lines valuable models for studying cancer biology and developing targeted therapies.

Introduction to MTC Cell Lines

MTC cell lines are essential tools for investigating the molecular mechanisms of MTC and for screening potential therapeutic agents. These cell lines often harbor specific mutations found in patient tumors, such as in the RET proto-oncogene, which activates downstream signaling pathways promoting cell proliferation and survival. Commonly used MTC cell lines include TT and MZ-CRC-1. The TT cell line, for instance, possesses a C634W mutation in the RET gene, while the MZ-CRC-1 line has a M918T RET mutation. These genetic differences can influence their biological behavior and response to inhibitors.

Key Signaling Pathways in MTC

The pathogenesis of MTC is largely driven by the aberrant activation of signaling pathways. The RET proto-oncogene plays a central role, and its activation leads to the stimulation of several downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][2][3][4] These pathways are critical for cell growth, differentiation, and survival.[1] Understanding these pathways is crucial for designing experiments and interpreting results when studying MTC.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., RET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 1: Key signaling pathways in MTC.

Experimental Protocols

General Cell Culture Workflow

A typical workflow for MTC cell culture experiments involves several stages, from initial cell revival to the final experimental assay. Maintaining aseptic techniques throughout is critical to prevent contamination.

G start Start: Frozen Vial of MTC Cells thaw Thawing Cells start->thaw culture Initial Cell Culture (T-25 Flask) thaw->culture passage Passaging/Subculturing (upon 80-90% confluency) culture->passage seed Seeding for Experiment (e.g., 96-well plate) passage->seed treat Drug Treatment (e.g., Kinase Inhibitor) seed->treat assay Experimental Assay (e.g., Viability, Western Blot) treat->assay end Data Analysis assay->end

Figure 2: General workflow for MTC cell culture experiments.
Protocol for Thawing Cryopreserved MTC Cells

Rapid thawing is crucial for maintaining cell viability.

  • Prepare a culture flask with pre-warmed complete growth medium. For TT cells, this is typically RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[5][6]

  • Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.

  • Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cells at 150-300 x g for 5 minutes to pellet the cells.[7]

  • Aspirate the supernatant containing the cryoprotectant (e.g., DMSO).

  • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to the prepared culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[6]

Protocol for Passaging Adherent MTC Cells (e.g., TT cells)

Subculturing should be performed when cells reach 80-90% confluency.

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium.

  • Add a sufficient volume of a detachment agent, such as 0.25% Trypsin-EDTA, to cover the cell monolayer.[5]

  • Incubate the flask at 37°C for 2-5 minutes, or until cells detach.[6] Monitor under a microscope.

  • Once detached, add complete growth medium to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed complete growth medium. A typical split ratio is 1:3 to 1:6.

  • Incubate the new flask at 37°C and 5% CO₂.

Protocol for a Cell Viability Assay (e.g., MTT Assay)

This assay is commonly used to assess the effect of a compound on cell proliferation.

  • Seed MTC cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound (e.g., a RET inhibitor) in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Data Presentation

Quantitative data from experiments should be organized for clarity and ease of comparison.

Table 1: Example IC50 Values of Kinase Inhibitors on MTC Cell Lines

Cell LineCompoundTarget(s)Incubation Time (h)IC50 (nM)
TTVandetanibRET, VEGFR7250.5
TTCabozantinibRET, MET, VEGFR7212.3
MZ-CRC-1VandetanibRET, VEGFR7285.2
MZ-CRC-1CabozantinibRET, MET, VEGFR728.9

Note: The data presented in this table are representative and should be replaced with actual experimental results.

Table 2: Example Quantification of Protein Expression via Western Blot

Cell LineTreatment (24h)p-ERK / Total ERK (Fold Change)p-AKT / Total AKT (Fold Change)
TTVehicle Control1.01.0
TTCompound X (100 nM)0.350.95
MZ-CRC-1Vehicle Control1.01.0
MZ-CRC-1Compound X (100 nM)0.280.45

Note: The data presented in this table are representative and should be replaced with actual experimental results.

Conclusion

The protocols and information provided herein offer a foundational guide for conducting cell culture experiments with Medullary Thyroid Carcinoma cell lines. By understanding the critical signaling pathways and adhering to standardized protocols, researchers can generate reproducible and reliable data to advance the understanding of MTC biology and aid in the development of novel therapeutic strategies. The quantitative analysis of cell behavior and protein expression is essential for evaluating the efficacy of potential drug candidates.[8][9]

References

Application Notes and Protocols for S-MTC Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-MTC, or S-Methyl-L-thiocitrulline, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-I)[1][2]. Nitric oxide (NO), synthesized by nNOS, is a critical signaling molecule in the nervous system, involved in a wide range of physiological and pathological processes[3]. The selective inhibition of nNOS by this compound allows researchers to investigate the specific roles of neuronal NO production in various biological systems and disease models. These application notes provide detailed information on the dosage and administration of this compound in mice, compiled from preclinical research findings.

Mechanism of Action

This compound is a derivative of L-thiocitrulline and acts as a potent inhibitor of nitric oxide synthase[2]. It shows significant selectivity for the neuronal isoform (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms[1][4]. The mechanism of action involves the inhibition of the conversion of L-arginine to L-citrulline, a key step in the production of nitric oxide[2]. By blocking nNOS, this compound reduces the levels of NO in neuronal tissues, thereby modulating downstream signaling pathways.

Signaling Pathway of nNOS Inhibition by this compound

The inhibition of nNOS by this compound leads to a reduction in NO production, which in turn affects various downstream signaling pathways. Normally, NO produced by nNOS can activate soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). PKG then phosphorylates various target proteins, modulating cellular functions. Additionally, NO can directly modify proteins through S-nitrosylation. By inhibiting nNOS, this compound attenuates these signaling cascades.

nNOS_Signaling_Pathway cluster_pre Upstream cluster_inhibition Inhibition cluster_post Downstream Signaling L-Arginine L-Arginine nNOS nNOS L-Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO SMTC This compound SMTC->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC S_Nitrosylation S-Nitrosylation of Target Proteins NO->S_Nitrosylation cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Modulation of Physiological Effects PKG->Physiological_Effects S_Nitrosylation->Physiological_Effects

Figure 1: this compound inhibits the nNOS signaling pathway.

Dosage and Administration in Mice

While most in vivo studies with this compound have been conducted in rats, the data provides a strong basis for designing experiments in mice. It is crucial to perform pilot studies to determine the optimal dose for a specific mouse model and experimental endpoint.

Data Presentation: this compound Dosage in Rodent Models
SpeciesRoute of AdministrationDosage RangeVehicleKey FindingsReference
RatIntravenous (bolus)0.1 - 10 mg/kgSalineDose-dependent hemodynamic effects.[5]
RatIntravenous (infusion)3 mg/kg/hSalineSustained inhibition of nNOS.[5]
RatIntraperitoneal3 mg/kg0.9% SalineReduced brain injury after ICH.[6]
RatSubcutaneous (infusion)Not specifiedSalineLong-term administration.[7]
MouseIntracerebroventricular1.0 µ g/mouse Not specifiedAntagonized HBO2-induced antinociception.

Note: The provided dosages for rats can serve as a starting point for dose-ranging studies in mice. Due to the faster metabolism in mice, slightly higher doses per body weight may be required to achieve similar effects.

Experimental Protocols

Experimental Workflow for this compound Administration and Analysis

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis A This compound Formulation (dissolved in saline) C Route of Administration (i.p., i.v., s.c.) A->C B Animal Acclimatization D Dosage Calculation (based on body weight) B->D E Behavioral Assessments C->E F Physiological Measurements (e.g., blood pressure) C->F D->C G Tissue Collection (e.g., brain, blood) E->G F->G H Biochemical Assays (e.g., nNOS activity, NO levels) G->H

Figure 2: General workflow for this compound studies in mice.
Preparation of this compound Solution

Materials:

  • This compound dihydrochloride

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile 0.9% saline to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Intraperitoneal (i.p.) Injection Protocol

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 ml) with 25-27 gauge needles

  • Mouse restraint device (optional)

  • 70% ethanol

Protocol:

  • Bring the this compound solution to room temperature.

  • Gently restrain the mouse, exposing the abdomen.

  • Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

  • Slowly inject the this compound solution. The typical injection volume for a mouse is 100-200 µl.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Intravenous (i.v.) Tail Vein Injection Protocol

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 ml) with 27-30 gauge needles

  • Mouse restraint device for tail vein injection

  • Heat lamp or warm water to dilate the tail vein

Protocol:

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Place the mouse in a restraint device.

  • Wipe the tail with 70% ethanol.

  • Position the needle, bevel up, parallel to the vein and insert it into the vein.

  • Slowly inject the this compound solution. The typical injection volume should not exceed 0.2 ml.

  • If the injection is successful, there will be no resistance and no bleb formation.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Subcutaneous (s.c.) Injection Protocol

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 ml) with 25-27 gauge needles

  • 70% ethanol

Protocol:

  • Gently restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a tent.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Slowly inject the this compound solution. A small lump will form under the skin.

  • Withdraw the needle and gently massage the area to help disperse the solution.

  • Return the mouse to its cage and monitor for any adverse reactions.

Important Considerations

  • Vehicle Control: Always include a vehicle-treated control group in your experiments to account for any effects of the solvent and the injection procedure itself.

  • Dose-Response Studies: It is highly recommended to perform a dose-response study to determine the optimal concentration of this compound for your specific experimental model and desired outcome.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research. Monitor animals closely for any signs of distress or adverse effects.

  • Selectivity: While this compound is selective for nNOS, at higher concentrations, it may also inhibit other NOS isoforms. It is important to consider this when interpreting results from high-dose studies.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of neuronal nitric oxide synthase in their mouse models of interest.

References

Application Notes and Protocols: S-Methyl-L-thiocitrulline (S-MTC) as a Research Tool in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-thiocitrulline (S-MTC) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the pathophysiology of several neurodegenerative diseases. Overproduction of nitric oxide (NO) by nNOS contributes to oxidative stress, protein damage, and neuronal death, key features of Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2] this compound serves as a valuable chemical tool to investigate the role of nNOS in these disease processes and to evaluate the therapeutic potential of nNOS inhibition. These application notes provide detailed protocols for the use of this compound in in vitro and in vivo models of neurodegenerative diseases.

Mechanism of Action

This compound is a slow, tight-binding inhibitor of nNOS.[3][4] It acts as a competitive inhibitor with respect to the substrate L-arginine.[3][4] Its selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms makes it a precise tool for dissecting the specific contributions of neuronal NO production to neurodegeneration, thereby minimizing confounding effects from inhibiting NO synthesis in other tissues.[3][4][5]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound for inhibiting nitric oxide synthase isoforms.

ParameterHuman nNOSHuman eNOSHuman iNOSReference
Kd (nM) 1.2--[3][4]
Ki (nM) -1134[3][4]
kon (M-1s-1) 2.6 x 105--[3][4]
koff (s-1) 3 x 10-4--[3][4]
SpeciesnNOS Selectivity (nNOS vs. eNOS)Reference
Human ~10-fold[3][4]
Rat 17-fold[3][5]

Signaling Pathway

S_MTC_Signaling_Pathway

Experimental Protocols

In Vitro Application: Neuroprotection Assay in Primary Neuronal Cultures

This protocol describes a method to assess the neuroprotective effects of this compound against an excitotoxic insult in primary cortical neurons.

Workflow:

// Nodes Culture_Neurons [label="Culture Primary Cortical Neurons", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_treat [label="Pre-treat with this compound or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induce_Toxicity [label="Induce Excitotoxicity (e.g., with NMDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess_Viability [label="Assess Neuronal Viability (e.g., MTT or LDH assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze and Compare Viability", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Culture_Neurons -> Pre_treat; Pre_treat -> Induce_Toxicity; Induce_Toxicity -> Incubate; Incubate -> Assess_Viability; Assess_Viability -> Analyze_Data; } dot Caption: Workflow for assessing the neuroprotective effects of this compound in vitro.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • S-Methyl-L-thiocitrulline (this compound)

  • NMDA (N-methyl-D-aspartate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Cell Culture:

    • Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 105 cells/well.

    • Culture neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • On the day of the experiment, dilute the this compound stock solution in culture medium to final concentrations ranging from 1 µM to 100 µM. A vehicle control (medium without this compound) should also be prepared.

    • Carefully replace the culture medium with the medium containing different concentrations of this compound or vehicle.

    • Pre-incubate the neurons for 1-2 hours at 37°C.

  • Induction of Excitotoxicity:

    • Prepare a stock solution of NMDA in sterile water.

    • Add NMDA to the culture medium to a final concentration of 100 µM to induce excitotoxicity. Do not add NMDA to control wells to measure baseline viability.

    • Incubate the plates for 24 hours at 37°C.

  • Assessment of Neuronal Viability (MTT Assay):

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Application: Administration of this compound in a Mouse Model of Parkinson's Disease

This protocol provides a representative method for administering this compound to a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease to evaluate its neuroprotective effects.

Workflow:

// Nodes Induce_PD [label="Induce Parkinsonism (e.g., with MPTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Administer_SMTC [label="Administer this compound or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral_Testing [label="Behavioral Testing (e.g., Rotarod, Pole Test)", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Collection [label="Collect Brain Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Biochemical_Analysis [label="Biochemical/Histological Analysis\n(e.g., TH staining, HPLC for Dopamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze and Compare Results", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Induce_PD -> Administer_SMTC; Administer_SMTC -> Behavioral_Testing; Behavioral_Testing -> Tissue_Collection; Tissue_Collection -> Biochemical_Analysis; Biochemical_Analysis -> Analyze_Data; } dot Caption: Workflow for evaluating the in vivo efficacy of this compound in a Parkinson's disease model.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP hydrochloride

  • S-Methyl-L-thiocitrulline (this compound)

  • Sterile saline (0.9% NaCl)

  • Apparatus for behavioral testing (e.g., Rotarod, pole test)

  • Equipment for tissue processing and analysis (e.g., cryostat, microscope, HPLC system)

Procedure:

  • Induction of Parkinsonism:

    • Dissolve MPTP hydrochloride in sterile saline.

    • Administer MPTP to mice via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, four times at 2-hour intervals on a single day.[5] This regimen reliably induces significant loss of dopaminergic neurons in the substantia nigra.

  • This compound Administration:

    • Dissolve this compound in sterile saline.

    • Begin this compound treatment 30 minutes before the first MPTP injection.

    • Administer this compound via i.p. injection at a dose of 10 mg/kg.

    • Continue this compound administration once daily for 7 consecutive days. A control group should receive vehicle (saline) injections.

  • Behavioral Assessment:

    • Perform behavioral tests, such as the rotarod test and the pole test, 7 days after the last MPTP injection to assess motor coordination and bradykinesia.

    • Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall.

    • Pole Test: Place mice head-up on top of a vertical pole and record the time to turn and descend.

  • Tissue Collection and Analysis:

    • At the end of the study (e.g., 7 or 21 days after MPTP administration), euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix in 4% paraformaldehyde overnight, followed by cryoprotection in 30% sucrose.

    • Section the brains (e.g., 30 µm coronal sections) using a cryostat.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.

    • Quantify the number of TH-positive neurons using stereological methods.

    • For biochemical analysis, dissect the striatum from fresh brains and measure dopamine and its metabolites using HPLC with electrochemical detection.

Biochemical Assays

nNOS Activity Assay (Griess Assay)

This assay measures the activity of nNOS by quantifying the amount of nitrite, a stable breakdown product of NO.

Principle:

// Nodes L_Arginine [label="L-Arginine", fillcolor="#FFFFFF", fontcolor="#202124"]; nNOS [label="nNOS", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nitrite [label="Nitrite (NO2-)", fillcolor="#FFFFFF", fontcolor="#202124"]; Griess_Reagent [label="Griess Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azo_Dye [label="Azo Dye (Purple)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectrophotometer [label="Measure Absorbance at 540 nm", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges L_Arginine -> nNOS [label="Substrate"]; nNOS -> NO; NO -> Nitrite [label="Oxidizes to"]; Nitrite -> Azo_Dye [label="+", dir=none]; Griess_Reagent -> Azo_Dye [label="+", dir=none]; Azo_Dye -> Spectrophotometer; } dot Caption: Principle of the Griess assay for measuring nNOS activity.

Materials:

  • Purified nNOS enzyme or tissue/cell lysate containing nNOS

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and calmodulin)

  • L-arginine (substrate)

  • This compound (inhibitor)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Nitrite Standard Curve:

    • Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in assay buffer.

    • Add 50 µL of each standard to separate wells of a 96-well plate.

  • Enzyme Reaction:

    • In separate wells, prepare the reaction mixture containing assay buffer, L-arginine (e.g., 10 µM), and the nNOS enzyme source.

    • To test the inhibitory effect of this compound, add varying concentrations of this compound to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the enzyme and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a zinc sulfate solution to precipitate the protein).

  • Colorimetric Reaction:

    • Add 50 µL of Griess Reagent Component A to all standard and sample wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the % inhibition of nNOS activity by this compound compared to the control (no inhibitor).

Conclusion

This compound is an indispensable tool for investigating the role of nNOS in the complex pathology of neurodegenerative diseases. The protocols provided here offer a framework for utilizing this compound in both in vitro and in vivo experimental settings. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the primary literature for further details and variations. Through the careful application of selective inhibitors like this compound, a deeper understanding of the molecular mechanisms underlying neurodegeneration can be achieved, paving the way for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Investigating S-MTC in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing S-Methyl-L-thiocitrulline (S-MTC), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), in preclinical ischemic stroke research. The protocols focus on the widely used middle cerebral artery occlusion (MCAO) model in rodents.

Introduction to this compound and its Role in Ischemic Stroke

Ischemic stroke triggers a cascade of detrimental events, including the overactivation of neuronal nitric oxide synthase (nNOS). This leads to excessive production of nitric oxide (NO), which can react with superoxide radicals to form the highly damaging oxidant, peroxynitrite. Peroxynitrite contributes significantly to neuronal cell death in the ischemic penumbra.

S-Methyl-L-thiocitrulline (this compound) is a selective inhibitor of nNOS. By specifically targeting nNOS, this compound has the potential to mitigate the harmful effects of excessive NO production during an ischemic event, thereby offering a neuroprotective strategy to reduce infarct volume and improve functional outcomes. These protocols outline the methodology to investigate the therapeutic potential of this compound in a rodent model of ischemic stroke.

Key Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard and widely used method to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • Anesthesia (e.g., Isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 silk suture

  • Nylon monofilament (4-0 for rats, 6-0 for mice) with a rounded tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and maintain anesthesia throughout the surgical procedure. Place the animal on a heating pad to maintain its core body temperature at 37°C.

  • Surgical Incision: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Isolation and Ligation: Carefully dissect and isolate the CCA, ECA, and ICA. Ligate the distal end of the ECA. Place a temporary ligature around the CCA and ICA.

  • Filament Insertion: Make a small incision in the ECA. Insert the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms successful occlusion.

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 or 90 minutes for transient MCAO).

  • Reperfusion: For transient MCAO, gently withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Wound Closure: Suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics and hydration.

This compound Administration

Vehicle Preparation: Dissolve this compound in a sterile saline solution (0.9% NaCl).

Administration Routes:

  • Intravenous (IV) injection: Administer via the tail vein.

  • Intraperitoneal (IP) injection: Administer into the peritoneal cavity.

Dosage and Timing (Hypothetical Example):

  • Dose-Response Study: To determine the optimal dose, various concentrations of this compound (e.g., 1, 5, 10 mg/kg) can be administered.

  • Timing of Administration:

    • Pre-treatment: Administer this compound (e.g., 30 minutes) before the induction of MCAO.

    • Post-treatment: Administer this compound at different time points after the onset of reperfusion (e.g., 0, 1, 3, or 6 hours) to evaluate the therapeutic window.

Assessment of Neuroprotection and Functional Outcome

a. Infarct Volume Measurement (TTC Staining):

  • At 24 or 48 hours post-MCAO, euthanize the animal.

  • Harvest the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume is often expressed as a percentage of the total brain volume or the contralateral hemisphere volume.

b. Neurological Deficit Scoring:

Evaluate neurological function at various time points (e.g., 24, 48, and 72 hours) post-MCAO using a standardized scoring system.

  • Modified Neurological Severity Score (mNSS): An 18-point scale that assesses motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.

  • 28-Point Neurological Score: A comprehensive scale evaluating various aspects of neurological function.

  • Rotarod Test: To assess motor coordination and balance.

  • Adhesive Removal Test: To evaluate sensory and motor function of the contralateral limb.

Data Presentation

The following tables are templates for organizing and presenting quantitative data from this compound studies in ischemic stroke models. As specific published data for this compound's dose-dependent neuroprotective effects in MCAO models was not identified, these tables are provided as a guide for researchers to structure their own findings.

Table 1: Effect of this compound on Infarct Volume

Treatment GroupDose (mg/kg)Time of Administration (post-MCAO)Infarct Volume (% of Contralateral Hemisphere)% Reduction in Infarct Volume
Vehicle Control-0 h-
This compound10 h
This compound50 h
This compound100 h
This compound51 h
This compound53 h
This compound56 h

Table 2: Effect of this compound on Neurological Score (mNSS)

Treatment GroupDose (mg/kg)Time of Administration (post-MCAO)mNSS Score (24h)mNSS Score (48h)mNSS Score (72h)
Sham--
Vehicle Control-0 h
This compound10 h
This compound50 h
This compound100 h
This compound51 h
This compound53 h
This compound56 h

Visualizations

The following diagrams illustrate key pathways and workflows involved in the investigation of this compound in ischemic stroke models.

G cluster_upstream Ischemic Cascade cluster_nNOS nNOS Pathway cluster_downstream Cellular Damage cluster_intervention Therapeutic Intervention Ischemia Ischemic Stroke (MCAO) Glutamate ↑ Glutamate Release Ischemia->Glutamate NMDA NMDA Receptor Activation Glutamate->NMDA Calcium ↑ Intracellular Ca2+ NMDA->Calcium nNOS_inactive nNOS (inactive) Calcium->nNOS_inactive Activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO ↑ Nitric Oxide (NO) nNOS_active->NO Converts Arginine L-Arginine Arginine->NO Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Superoxide Superoxide (O2-) Superoxide->Peroxynitrite OxidativeStress Oxidative Stress Peroxynitrite->OxidativeStress DNA_damage DNA Damage OxidativeStress->DNA_damage Protein_damage Protein Damage OxidativeStress->Protein_damage CellDeath Neuronal Cell Death DNA_damage->CellDeath Protein_damage->CellDeath SMTC This compound SMTC->nNOS_active Inhibits

Caption: Signaling pathway of nNOS-mediated neuronal damage in ischemic stroke and the point of intervention by this compound.

G cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_assessment Outcome Assessment Animal Rodent Model (Rat or Mouse) Anesthesia Anesthesia & Temperature Control Animal->Anesthesia MCAO Middle Cerebral Artery Occlusion (MCAO) Anesthesia->MCAO Reperfusion Reperfusion (for transient MCAO) MCAO->Reperfusion SMTC_Admin This compound Administration (IV or IP) Reperfusion->SMTC_Admin Vehicle_Admin Vehicle Administration Reperfusion->Vehicle_Admin Neuro_Score Neurological Scoring (mNSS, Rotarod, etc.) SMTC_Admin->Neuro_Score Infarct_Volume Infarct Volume Measurement (TTC Staining) SMTC_Admin->Infarct_Volume Vehicle_Admin->Neuro_Score Vehicle_Admin->Infarct_Volume Data_Analysis Data Analysis Neuro_Score->Data_Analysis Infarct_Volume->Data_Analysis

Caption: Experimental workflow for investigating the neuroprotective effects of this compound in a rodent MCAO model.

G cluster_pre_treatment Pre-treatment cluster_post_treatment Post-treatment Start Start: Ischemic Stroke (MCAO Model) Pre_SMTC Administer this compound (e.g., 30 min before MCAO) Start->Pre_SMTC Pre_Vehicle Administer Vehicle Start->Pre_Vehicle Post_SMTC_0h Administer this compound (at reperfusion) Start->Post_SMTC_0h Post_Vehicle_0h Administer Vehicle Start->Post_Vehicle_0h Post_SMTC_1h Administer this compound (1h post-reperfusion) Start->Post_SMTC_1h Post_Vehicle_1h Administer Vehicle Start->Post_Vehicle_1h Post_SMTC_3h Administer this compound (3h post-reperfusion) Start->Post_SMTC_3h Post_Vehicle_3h Administer Vehicle Start->Post_Vehicle_3h Assessment Outcome Assessment (Infarct Volume & Neurological Score) Pre_SMTC->Assessment Pre_Vehicle->Assessment Post_SMTC_0h->Assessment Post_Vehicle_0h->Assessment Post_SMTC_1h->Assessment Post_Vehicle_1h->Assessment Post_SMTC_3h->Assessment Post_Vehicle_3h->Assessment

Caption: Logical relationship of different treatment time-windows for this compound administration in an MCAO model.

S-Methyl-L-thiocitrulline: Application Notes and Protocols for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-thiocitrulline (Me-TC) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the pathophysiology of various pain states, particularly neuropathic and inflammatory pain. Overproduction of nitric oxide (NO) by nNOS in the nervous system contributes to central sensitization, a key mechanism underlying chronic pain characterized by hyperalgesia and allodynia. By selectively targeting nNOS, Me-TC offers a valuable pharmacological tool to investigate the role of the NO signaling pathway in pain and to evaluate the therapeutic potential of nNOS inhibition for pain relief.

These application notes provide a comprehensive overview of the use of S-Methyl-L-thiocitrulline in preclinical pain research, including its mechanism of action, quantitative data on its enzyme inhibitory activity, and detailed protocols for its application in established rodent models of pain.

Mechanism of Action

S-Methyl-L-thiocitrulline acts as a slow, tight-binding inhibitor of neuronal nitric oxide synthase. It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme. This inhibition reduces the production of nitric oxide, a key signaling molecule in nociceptive pathways. In the context of pain, elevated levels of NO in the spinal cord and dorsal root ganglia are associated with increased neuronal excitability and central sensitization. By inhibiting nNOS, Me-TC can attenuate this overproduction of NO, thereby mitigating pain hypersensitivity.

Data Presentation: Quantitative Inhibitory Activity

S-Methyl-L-thiocitrulline exhibits significant selectivity for the neuronal isoform of nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular effects associated with eNOS inhibition.

Parameter nNOS eNOS iNOS Selectivity (eNOS/nNOS) Selectivity (iNOS/nNOS) Reference
Ki (nM) ~1.21134~9.2~28.3[1]
Kd (nM) 1.2----[1]

Ki: Inhibition constant; Kd: Dissociation constant. Data are for human NOS isoforms unless otherwise specified.

Signaling Pathways and Experimental Workflows

nNOS Signaling Pathway in Pain

The overproduction of nitric oxide by nNOS in the central nervous system is a critical step in the cascade leading to central sensitization and neuropathic pain. The following diagram illustrates the key components of this pathway and the inhibitory action of S-Methyl-L-thiocitrulline.

nNOS_Pain_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx activates Calmodulin Calmodulin Ca_influx->Calmodulin activates nNOS nNOS Calmodulin->nNOS activates NO Nitric Oxide (NO) nNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Central_Sensitization Central Sensitization (Hyperalgesia, Allodynia) PKG->Central_Sensitization leads to MeTC S-Methyl-L-thiocitrulline MeTC->nNOS inhibits Experimental_Workflow cluster_timeline Experimental Timeline Day_neg_7 Day -7 Day_0 Day 0 Day_3 Day 3 Day_7 Day 7 Day_14 Day 14 Day_21 Day 21 Acclimatization Acclimatization & Baseline Behavioral Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery Acclimatization->CCI_Surgery Post_Op_Recovery Post-Operative Recovery CCI_Surgery->Post_Op_Recovery Drug_Administration S-Methyl-L-thiocitrulline Administration (e.g., i.p., i.t.) Post_Op_Recovery->Drug_Administration Development of Neuropathy Behavioral_Testing Behavioral Testing (von Frey, Thermal Paw Withdrawal) Drug_Administration->Behavioral_Testing Acute or Chronic Dosing Tissue_Collection Tissue Collection (Spinal Cord, DRG) Behavioral_Testing->Tissue_Collection Endpoint

References

Application Notes and Protocols for Studying Synaptic Plasticity with S-MTC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to S-MTC and its Role in Synaptic Plasticity

S-Methyl-L-thiocitrulline (this compound) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). Nitric oxide (NO), a gaseous signaling molecule, plays a crucial role as a retrograde messenger in synaptic plasticity, the cellular mechanism underlying learning and memory. By inhibiting nNOS, this compound allows for the elucidation of the specific contributions of neuronally-derived NO to synaptic phenomena such as long-term potentiation (LTP) and long-term depression (LTD).

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to neural circuit function. LTP, a long-lasting enhancement of synaptic transmission, and LTD, a long-lasting reduction in synaptic efficacy, are widely studied cellular models of memory formation. The production of NO by nNOS is often linked to the activation of postsynaptic NMDA receptors following a significant influx of calcium. This NO can then diffuse to the presynaptic terminal to modulate neurotransmitter release, contributing to the induction and maintenance of synaptic plasticity. The use of this compound provides a powerful pharmacological tool to dissect the nNOS-dependent components of these processes.

Key Applications of this compound in Synaptic Plasticity Research

  • Investigating the role of nNOS in LTP and LTD: By observing the effects of this compound on the induction and maintenance of LTP and LTD, researchers can determine the extent to which these forms of plasticity are dependent on neuronal NO signaling.

  • Dissecting Presynaptic vs. Postsynaptic Mechanisms: As a retrograde messenger, NO links postsynaptic activity to presynaptic function. This compound can help to clarify the role of this signaling pathway in modulating presynaptic vesicle release and other presynaptic mechanisms of plasticity.

  • Elucidating nNOS-mediated signaling pathways: this compound can be used in conjunction with other pharmacological agents to map the downstream signaling cascades activated by nNOS, such as the cGMP/PKG pathway.

  • Screening for therapeutic compounds: In the context of drug development, this compound can be used as a tool to identify and characterize compounds that modulate nNOS activity and, consequently, synaptic plasticity, which may be relevant for cognitive disorders.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effect of nNOS inhibition on LTP and LTD in the CA1 region of the hippocampus. While specific data for this compound is not always available in a comparative format, the presented data is based on the well-documented effects of potent nNOS inhibitors on these processes.

Table 1: Effect of nNOS Inhibition on Long-Term Potentiation (LTP)

ParameterControl (LTP Induction)+ this compound (or other potent nNOS inhibitor)Expected Outcome
fEPSP Slope (% of Baseline) ~150-200%~100-120% (or complete block)Significant reduction or complete blockade of LTP
LTP Maintenance (at 60 min) Stable potentiationDecay of potentiation towards baselineImpaired maintenance of late-phase LTP
Paired-Pulse Facilitation (PPF) Ratio No significant change post-LTPNo significant changeIndicates a primary effect on the expression of LTP rather than a change in presynaptic release probability

Table 2: Effect of nNOS Inhibition on Long-Term Depression (LTD)

ParameterControl (LTD Induction)+ this compound (or other potent nNOS inhibitor)Expected Outcome
fEPSP Slope (% of Baseline) ~60-70%~90-100% (or complete block)Significant reduction or complete blockade of LTD
LTD Maintenance (at 60 min) Stable depressionNo significant change from baselinePrevention of the induction of LTD

Signaling Pathways and Experimental Workflows

nNOS_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Presynaptic Neuron Presynaptic Neuron Vesicle Fusion Vesicle Fusion Glutamate Release Glutamate Release sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP PKG Protein Kinase G (PKG) NMDA Receptor NMDA Receptor Ca2+ Ca²+ Calmodulin Calmodulin nNOS nNOS NO Nitric Oxide (NO) S_MTC This compound ERK ERK Gene Expression Gene Expression (Plasticity-related proteins)

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest Brain Harvest Brain (e.g., Rat Hippocampus) Slice Brain Slice Brain (300-400 µm) in ice-cold aCSF Harvest Brain->Slice Brain Incubate Slices Incubate Slices (>1 hour at 32-34°C) Slice Brain->Incubate Slices Transfer Slice Transfer Slice to Recording Chamber Position Electrodes Position Stimulating & Recording Electrodes (e.g., CA3 -> CA1) Transfer Slice->Position Electrodes Baseline Recording Record Baseline fEPSPs (20-30 min) Position Electrodes->Baseline Recording Drug Application Apply this compound (e.g., 1-10 µM) Baseline Recording->Drug Application Induce Plasticity Induce LTP (e.g., HFS) or LTD (e.g., LFS) Drug Application->Induce Plasticity Post-Induction Recording Record fEPSPs (>60 min) Induce Plasticity->Post-Induction Recording Measure fEPSP Slope Measure fEPSP Slope Post-Induction Recording->Measure fEPSP Slope Normalize Data Normalize to Baseline Measure fEPSP Slope->Normalize Data Compare Groups Compare Control vs. This compound Normalize Data->Compare Groups

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for studying synaptic plasticity ex vivo.

Materials:

  • Rodent (e.g., P20-P45 rat or mouse)

  • Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄.

  • Sucrose-based cutting solution (optional, for improved slice health), bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 0.5 CaCl₂, 7 MgSO₄.

  • Vibratome

  • Dissection tools (scissors, forceps, spatula)

  • Incubation chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated aCSF or sucrose cutting solution.

  • Isolate the hippocampus.

  • Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices in ice-cold, oxygenated cutting solution.

  • Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • After recovery, slices can be maintained at room temperature until use.

Protocol 2: Induction and Recording of Long-Term Potentiation (LTP) in the CA1 Region

This protocol details the electrophysiological recording of field excitatory postsynaptic potentials (fEPSPs) and the induction of LTP in the Schaffer collateral pathway of the hippocampus.

Materials:

  • Prepared hippocampal slices

  • Recording setup (amplifier, digitizer, stimulation unit)

  • Recording and stimulating electrodes (e.g., tungsten or glass microelectrodes)

  • Perfusion system with oxygenated aCSF

  • This compound stock solution (in water or DMSO)

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 mL/min) at 30-32°C.

  • Place a stimulating electrode in the stratum radiatum of the CA3 region to activate Schaffer collateral fibers.

  • Place a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Determine the stimulus intensity that elicits a fEPSP with a slope that is 30-50% of the maximal response.

  • Record a stable baseline of fEPSPs for at least 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).

  • To test the effect of this compound, switch to aCSF containing the desired concentration of this compound (e.g., 1-10 µM) and perfuse for at least 20 minutes before LTP induction. A vehicle control should be run in parallel.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or multiple trains of 100 Hz for 1 second).

  • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

  • Analyze the data by measuring the initial slope of the fEPSP. Normalize the slope values to the average baseline slope.

Protocol 3: Induction and Recording of Long-Term Depression (LTD) in the CA1 Region

This protocol describes the induction of LTD at the Schaffer collateral-CA1 synapse.

Materials:

  • Same as for Protocol 2.

Procedure:

  • Follow steps 1-6 of the LTP protocol, including the pre-incubation with this compound or vehicle.

  • Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-LFS.

  • Analyze the data by measuring the fEPSP slope and normalizing to the baseline.

Concluding Remarks

This compound is an invaluable tool for researchers investigating the role of neuronal nitric oxide synthase in synaptic plasticity. By employing the protocols and understanding the signaling pathways outlined in these application notes, scientists can effectively dissect the contribution of nNOS to the complex mechanisms of learning and memory at the cellular level. This knowledge is crucial for advancing our understanding of cognitive function and for the development of novel therapeutics for neurological and psychiatric disorders.

Application Notes and Protocols: S-Methyl-L-thiocitrulline (S-MTC) as a Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Methyl-L-thiocitrulline (S-MTC) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1][2][3] Overproduction of NO by nNOS has been implicated in the pathophysiology of various neurological disorders, including stroke, neurodegenerative diseases, and neuropathic pain.[4] this compound's selectivity for nNOS over the endothelial (eNOS or NOS-3) and inducible (iNOS or NOS-2) isoforms makes it a valuable pharmacological tool for investigating the specific roles of nNOS in these conditions and a potential therapeutic agent.[1][2] These application notes provide detailed protocols for in vitro and in vivo experimental designs using this compound.

Data Presentation

The inhibitory potency and selectivity of this compound against the three main NOS isoforms are critical for experimental design. The following table summarizes key quantitative data from in vitro studies.

InhibitorTarget NOS IsoformSpeciesInhibition Constant (Ki)IC50Reference
S-Methyl-L-thiocitrulline (this compound)nNOSHuman1.2 nM (Kd)-[1][2]
eNOSHuman11 nM-[1][2]
iNOSHuman34 nM-[1][2]
nNOSRat--[2]
eNOSRat--[2]

Note: this compound is reported to be 10-fold more potent as an inhibitor of human nNOS than human eNOS and 17-fold more selective for rat nNOS in neuronal tissue compared to rat eNOS in vascular endothelium.[1][2]

Signaling Pathways and Experimental Workflows

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The following diagram illustrates the canonical nNOS signaling pathway and the point of inhibition by this compound. In response to stimuli such as glutamate binding to NMDA receptors, intracellular calcium levels rise, leading to the activation of calmodulin. Calmodulin, in turn, activates nNOS, which then converts L-arginine to L-citrulline and nitric oxide (NO). NO can then diffuse to adjacent cells to activate soluble guanylyl cyclase (sGC), leading to the production of cyclic GMP (cGMP) and downstream signaling events. This compound acts as a competitive inhibitor of L-arginine binding to nNOS, thereby blocking the production of NO.

nNOS_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_target Target Cell Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds CaM Calmodulin NMDA_R->CaM Ca2+ influx activates nNOS_inactive nNOS (inactive) CaM->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO produces L_Arginine L-Arginine L_Arginine->nNOS_active substrate sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates SMTC This compound SMTC->nNOS_active inhibits cGMP cGMP sGC->cGMP produces Downstream Downstream Signaling cGMP->Downstream

nNOS signaling pathway and this compound inhibition.
Experimental Workflow for In Vitro nNOS Inhibition Assay

This diagram outlines the key steps in a typical in vitro assay to determine the inhibitory effect of this compound on nNOS activity.

in_vitro_workflow start Start prep_enzyme Prepare nNOS enzyme and reaction buffer start->prep_enzyme prep_inhibitor Prepare this compound dilutions start->prep_inhibitor add_components Add buffer, enzyme, and This compound to reaction tubes prep_enzyme->add_components prep_inhibitor->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate reaction with L-[3H]arginine and cofactors pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction separate Separate L-[3H]citrulline from L-[3H]arginine stop_reaction->separate quantify Quantify L-[3H]citrulline (Scintillation counting) separate->quantify analyze Analyze data (IC50 determination) quantify->analyze end End analyze->end

Workflow for nNOS inhibition assay.

Experimental Protocols

In Vitro nNOS Enzyme Inhibition Assay (L-Citrulline Conversion Assay)

This protocol is adapted from established methods for measuring NOS activity by quantifying the conversion of L-[3H]arginine to L-[3H]citrulline.

Materials:

  • Recombinant nNOS enzyme

  • S-Methyl-L-thiocitrulline (this compound)

  • L-[3H]arginine

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, CaCl2

  • Stop Solution (e.g., 20 mM HEPES, pH 5.5, 2 mM EDTA)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation vials and cocktail

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution to the desired concentrations.

    • Prepare a reaction mixture containing the reaction buffer and all cofactors at their optimal concentrations.

    • Prepare a slurry of Dowex resin in water.

  • Enzyme Reaction:

    • In microcentrifuge tubes, add the reaction mixture.

    • Add the desired concentration of this compound or vehicle control.

    • Add the nNOS enzyme to each tube and gently mix.

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the reaction by adding L-[3H]arginine.

    • Incubate the reaction for 15-30 minutes at 37°C. The incubation time should be within the linear range of the enzyme activity.

  • Stopping the Reaction and Separation:

    • Terminate the reaction by adding the Stop Solution.

    • Add the Dowex resin slurry to each tube to bind the unreacted L-[3H]arginine.

    • Vortex and centrifuge the tubes to pellet the resin.

  • Quantification:

    • Carefully transfer the supernatant, which contains the L-[3H]citrulline, to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of L-[3H]citrulline formed in each reaction.

    • Plot the percentage of nNOS inhibition against the concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Administration of this compound in a Mouse Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol provides a general framework for administering this compound in a mouse model of stroke. Specific details may need to be optimized based on the experimental goals.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • S-Methyl-L-thiocitrulline (this compound)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for MCAO procedure

  • Animal weighing scale

  • Syringes and needles for administration

Procedure:

  • Animal Model Induction:

    • Induce focal cerebral ischemia using the intraluminal filament model of MCAO. This procedure involves the occlusion of the middle cerebral artery for a defined period (e.g., 60 minutes) followed by reperfusion.

  • This compound Preparation and Administration:

    • Dissolve this compound in sterile saline to the desired concentration. The solution should be prepared fresh daily.

    • The route of administration can be intraperitoneal (i.p.) or intravenous (i.v.).

    • A typical dosage for i.p. administration might range from 1 to 10 mg/kg body weight.

    • The timing of administration is critical. This compound can be administered before the onset of ischemia (pre-treatment), at the time of reperfusion, or at various time points after the ischemic insult.

  • Experimental Groups:

    • Sham group: Animals undergo the surgical procedure without MCAO and receive the vehicle.

    • MCAO + Vehicle group: Animals undergo MCAO and receive the vehicle.

    • MCAO + this compound group(s): Animals undergo MCAO and receive one or more doses of this compound.

  • Post-operative Care and Monitoring:

    • Monitor the animals for recovery from anesthesia and any adverse effects.

    • Provide appropriate post-operative care, including hydration and nutrition.

  • Outcome Measures:

    • At a predetermined time point (e.g., 24 or 48 hours after MCAO), assess the neurological deficit using a standardized scoring system.

    • Euthanize the animals and harvest the brains.

    • Measure the infarct volume using TTC staining or other histological methods.

    • Additional molecular and cellular analyses can be performed on the brain tissue.

Application Notes

  • Selectivity: While this compound is highly selective for nNOS, it is essential to consider its potential effects on eNOS and iNOS, especially at higher concentrations. Including appropriate controls and measuring physiological parameters such as blood pressure can help to assess off-target effects.[5]

  • In Vivo Administration: The choice of administration route, dosage, and timing will depend on the specific research question and the animal model used. Pharmacokinetic studies may be necessary to determine the optimal dosing regimen to achieve the desired concentration of this compound in the target tissue.

  • Disease Models: this compound can be a valuable tool in various preclinical models:

    • Stroke: To investigate the role of nNOS-mediated excitotoxicity in ischemic brain injury.

    • Neuropathic Pain: To explore the contribution of nNOS to central sensitization and the maintenance of chronic pain states.

    • Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's): To study the involvement of nNOS in neuronal apoptosis and neuroinflammation.[6][7]

  • Combination Therapies: this compound can be used in combination with other therapeutic agents to explore synergistic effects or to dissect the contribution of different signaling pathways to disease pathology.

References

Troubleshooting & Optimization

S-MTC solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of S-MTC, a novel investigational compound. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). This compound exhibits good solubility in DMSO. For aqueous experimental buffers, subsequent dilution of the DMSO stock is advised. Please refer to the solubility data table below for more details.

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. To mitigate this, consider the following:

  • Lower the final concentration: The concentration of this compound in the aqueous buffer may be exceeding its solubility limit.

  • Increase the percentage of co-solvent: If your experimental conditions allow, a small percentage of an organic co-solvent, such as ethanol or methanol, can be added to the aqueous buffer to increase the solubility of this compound.

  • Use a surfactant: The addition of a biocompatible surfactant, like Tween® 80 or Pluronic® F-68, can help to maintain this compound in solution.

  • pH adjustment: The solubility of this compound may be pH-dependent. Assess the solubility at different pH values to determine the optimal range for your experiment.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is sensitive to light and moisture. It should be stored as a solid at -20°C in a desiccated, dark environment. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the solid form is stable for up to 12 months, and stock solutions are stable for up to 6 months.

Q4: How can I assess the stability of this compound in my experimental setup?

A4: To determine the stability of this compound under your specific experimental conditions, it is recommended to perform a time-course experiment. Incubate this compound in your experimental medium at the desired temperature and time points. At each time point, analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in bioassays. Degradation of this compound in the assay medium.Perform a stability study of this compound in the assay medium over the time course of the experiment. If degradation is observed, consider adding antioxidants or reducing the incubation time.
Low solubility of this compound in the assay medium.Confirm the solubility of this compound in the assay medium. If it is below the desired concentration, consider the use of solubilizing agents as described in FAQ A2.
Difficulty in preparing a high-concentration stock solution. The solubility limit of this compound in the chosen solvent has been reached.Refer to the solubility data table to select a more suitable solvent or consider gentle heating and sonication to aid dissolution. Be cautious, as heat may accelerate degradation.
Change in the color of the this compound solid or solution over time. Potential degradation of the compound due to exposure to light, air, or moisture.Discard the discolored material. Ensure proper storage conditions are maintained as per FAQ A3. Prepare fresh solutions for experiments.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50
Ethanol10 - 20
Methanol5 - 10
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1

Experimental Protocols

Protocol 1: Determination of this compound Solubility

  • Add an excess amount of solid this compound to a known volume of the solvent of interest in a glass vial.

  • Equilibrate the suspension at a constant temperature (e.g., 25°C) with continuous agitation for 24 hours to ensure saturation.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Assessment of this compound Stability in Solution

  • Prepare a solution of this compound in the desired buffer or medium at a known concentration.

  • Divide the solution into aliquots for different time points.

  • Incubate the aliquots under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately analyze it by a stability-indicating analytical method (e.g., HPLC).

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment prep_solid This compound Solid prep_solvent Select Solvent (e.g., DMSO) prep_solid->prep_solvent prep_stock Prepare Stock Solution prep_solvent->prep_stock sol_exp Protocol 1: Solubility Experiment prep_stock->sol_exp Use for experiment stab_exp Protocol 2: Stability Experiment prep_stock->stab_exp Use for experiment sol_analysis HPLC Analysis sol_exp->sol_analysis sol_data Solubility Data sol_analysis->sol_data stab_analysis HPLC Analysis stab_exp->stab_analysis stab_data Stability Profile stab_analysis->stab_data

Caption: Experimental workflow for assessing this compound solubility and stability.

troubleshooting_logic node_action node_action node_ok node_ok start Inconsistent Experimental Results? check_solubility Is this compound fully dissolved? start->check_solubility check_stability Is this compound stable under assay conditions? check_solubility->check_stability Yes action_solubility Improve Solubility: - Lower concentration - Add co-solvent/surfactant - Adjust pH check_solubility->action_solubility No action_stability Address Instability: - Reduce incubation time - Add stabilizers - Prepare fresh solutions check_stability->action_stability No proceed Proceed with Experiment check_stability->proceed Yes action_solubility->check_solubility action_stability->check_stability

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

Technical Support Center: Troubleshooting S-MTC Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule-targeted carriers (S-MTCs) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for suboptimal S-MTC delivery to the target tissue?

A1: Suboptimal delivery of S-MTCs can stem from a variety of factors, including:

  • Poor biodistribution: The this compound may be rapidly cleared from circulation by the reticuloendothelial system (RES), primarily the liver and spleen, before it can reach the target site.[1][2]

  • Instability in circulation: The this compound may prematurely release the small molecule drug due to enzymatic degradation or dissociation of the carrier in the bloodstream.

  • Inefficient targeting: The targeting ligand on the this compound may have low affinity or accessibility to its receptor on the target cells.

  • Physiological barriers: The physical and biological characteristics of the target tissue, such as high interstitial fluid pressure and dense extracellular matrix in tumors, can hinder this compound penetration.

Q2: How can I assess the biodistribution of my this compound in an animal model?

A2: Biodistribution studies are crucial for understanding the in vivo fate of your this compound. Common techniques include:

  • In Vivo Imaging Systems (IVIS): This method involves labeling the this compound with a fluorescent dye or a luciferase reporter for real-time, non-invasive imaging of its distribution in live animals.

  • Radiolabeling: The this compound can be labeled with a radioisotope, and its distribution can be quantified in various organs post-euthanasia using a gamma counter.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If the this compound contains a unique metallic element, ICP-MS can be used to quantify its concentration in different tissues.

Q3: My this compound shows good in vitro stability but appears to release the drug prematurely in vivo. What could be the cause?

A3: Discrepancies between in vitro and in vivo stability are common and can be attributed to:

  • Enzymatic degradation: The in vivo environment contains numerous enzymes, such as proteases and esterases, that may not be present in in vitro stability assays and can cleave the linker between the drug and the carrier.

  • Opsonization and phagocytosis: In the bloodstream, S-MTCs can be coated by opsonin proteins, leading to their uptake by phagocytic cells of the RES, where the drug may be released.

  • Different pH environments: The pH of the blood and different cellular compartments in vivo can differ from the in vitro assay conditions, potentially affecting the stability of pH-sensitive linkers.

Q4: I am observing off-target toxicity with my this compound. How can I troubleshoot this?

A4: Off-target toxicity is a significant concern and can be addressed by:

  • Modifying the targeting ligand: Improving the specificity and affinity of the targeting moiety can reduce binding to non-target cells.

  • Optimizing the drug-to-carrier ratio: A high drug load can sometimes lead to non-specific uptake and toxicity.

  • Altering the this compound's physicochemical properties: Modifying the size, charge, and surface chemistry (e.g., with PEGylation) can alter its biodistribution and reduce accumulation in non-target organs.

  • Thorough preclinical safety assessment: Conducting comprehensive toxicology studies in relevant animal models is essential to identify and mitigate potential off-target effects.[3]

Troubleshooting Guides

Problem 1: Low Accumulation of this compound at the Target Site

This guide provides a step-by-step approach to diagnosing and resolving low target site accumulation of your this compound.

Troubleshooting Workflow for Low Target Accumulation

start Low this compound accumulation at target site check_biodistribution Assess biodistribution (IVIS, radiolabeling, ICP-MS) start->check_biodistribution high_res_uptake High RES uptake (Liver, Spleen)? check_biodistribution->high_res_uptake modify_surface Modify this compound surface (e.g., PEGylation) to increase circulation time high_res_uptake->modify_surface Yes check_targeting Evaluate targeting ligand (Affinity, receptor density) high_res_uptake->check_targeting No yes_res Yes no_res No re_evaluate Re-evaluate delivery modify_surface->re_evaluate low_affinity Low affinity or receptor expression? check_targeting->low_affinity optimize_ligand Optimize targeting ligand or select new target low_affinity->optimize_ligand Yes check_penetration Assess tissue penetration (e.g., histology, autoradiography) low_affinity->check_penetration No yes_affinity Yes no_affinity No optimize_ligand->re_evaluate poor_penetration Poor penetration? check_penetration->poor_penetration modify_size_charge Modify this compound size/charge or use penetration enhancers poor_penetration->modify_size_charge Yes poor_penetration->re_evaluate No yes_penetration Yes no_penetration No modify_size_charge->re_evaluate

Caption: Troubleshooting workflow for low this compound target accumulation.

Problem 2: Inconsistent Therapeutic Efficacy in Animal Models

This guide addresses the issue of variable or poor therapeutic outcomes despite seemingly successful this compound design.

Troubleshooting Workflow for Inconsistent Efficacy

start Inconsistent this compound efficacy check_stability Assess in vivo this compound stability (Plasma stability assay) start->check_stability premature_release Premature drug release? check_stability->premature_release modify_linker Modify linker chemistry for higher in vivo stability premature_release->modify_linker Yes check_drug_release Evaluate drug release at target site (HPLC, LC-MS/MS of tissue homogenates) premature_release->check_drug_release No yes_release Yes no_release No re_evaluate_efficacy Re-evaluate therapeutic efficacy modify_linker->re_evaluate_efficacy insufficient_release Insufficient drug release? check_drug_release->insufficient_release optimize_release Optimize linker for target-specific cleavage (e.g., pH, enzyme) insufficient_release->optimize_release Yes check_off_target Investigate off-target effects (Toxicology studies) insufficient_release->check_off_target No yes_insufficient Yes no_insufficient No optimize_release->re_evaluate_efficacy off_target_toxicity Significant off-target toxicity? check_off_target->off_target_toxicity modify_s_mtc Modify this compound to reduce off-target accumulation off_target_toxicity->modify_s_mtc Yes off_target_toxicity->re_evaluate_efficacy No yes_toxicity Yes no_toxicity No modify_s_mtc->re_evaluate_efficacy

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

Data Presentation

Table 1: Representative Biodistribution of Nanoparticles in Mice (%ID/g)

OrganGraphene OxideLipid NanoparticlesPolymeric NanoparticlesSilica NanoparticlesIron Oxide NanoparticlesGold Nanoparticles
Liver17.5615.218.120.325.812.5
Spleen12.110.513.211.815.39.8
Kidney3.14.22.93.52.13.8
Lungs2.83.12.52.93.22.4
Heart1.81.51.91.71.41.6
Brain0.30.20.30.40.20.3
Tumor3.44.53.83.12.94.1

Data compiled from a meta-analysis of published nanoparticle biodistribution studies in mice.[1][2] Values represent the percentage of the injected dose per gram of tissue and can vary significantly based on nanoparticle size, charge, and surface modifications.

Experimental Protocols

Protocol 1: In Vivo this compound Stability Assay in Mouse Plasma

Objective: To assess the stability of an this compound and the rate of premature drug release in mouse plasma.

Materials:

  • This compound stock solution

  • Freshly collected mouse plasma (with anticoagulant, e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile or other suitable protein precipitation solvent

  • Microcentrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a working solution of the this compound in PBS.

  • Add a small volume of the this compound working solution to a pre-warmed aliquot of mouse plasma to achieve the desired final concentration.

  • Incubate the plasma sample at 37°C with gentle shaking.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.

  • Immediately add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to the aliquot to stop any enzymatic reactions and precipitate plasma proteins.

  • Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the this compound and any released drug.

  • Analyze the supernatant by HPLC to quantify the amount of intact this compound and the released drug.

Data Analysis:

  • Calculate the percentage of intact this compound remaining at each time point relative to the amount at time 0.

  • Plot the percentage of intact this compound versus time to determine the in vitro plasma stability profile.

Protocol 2: HPLC Method for Quantification of Released Drug

Objective: To quantify the concentration of the small molecule drug released from an this compound in a biological matrix.

Materials:

  • Supernatant from the plasma stability assay (or other biological samples)

  • HPLC system (pump, autosampler, column oven, detector)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

  • Standard solutions of the free drug at known concentrations

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the intact this compound, the free drug, and any potential metabolites or interfering substances from the biological matrix.[4][5][6]

  • Standard Curve: Prepare a series of standard solutions of the free drug in the same biological matrix (or a similar matrix) as the samples. Run these standards on the HPLC to generate a standard curve of peak area versus concentration.

  • Sample Analysis: Inject the supernatant from the experimental samples into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak area corresponding to the free drug.

  • Quantification: Use the standard curve to determine the concentration of the released drug in each sample.

Signaling Pathways and Workflows

This compound Targeted Delivery and Internalization Pathway

cluster_circulation Systemic Circulation cluster_target_tissue Target Tissue s_mtc This compound opsonization Opsonization s_mtc->opsonization Protein binding extravasation Extravasation s_mtc->extravasation res_uptake RES Uptake (Liver, Spleen) opsonization->res_uptake binding Receptor Binding extravasation->binding internalization Endocytosis binding->internalization endosome Endosome internalization->endosome drug_release Drug Release endosome->drug_release pH change/ Enzymes target_action Target Action drug_release->target_action

Caption: this compound journey from circulation to target cell action.

References

Avoiding off-target effects of S-Methyl-L-thiocitrulline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-Methyl-L-thiocitrulline (SMLT). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using SMLT and avoiding potential off-target effects in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guides

This section provides detailed guidance in a question-and-answer format to address specific problems you may encounter when using S-Methyl-L-thiocitrulline.

Problem 1: SMLT treatment shows no inhibitory effect on nitric oxide (NO) production.

Possible Causes and Solutions:

  • Incorrect SMLT Concentration: The concentration of SMLT may be too low to effectively inhibit neuronal nitric oxide synthase (nNOS) in your specific experimental system.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a concentration range guided by its known potency. For human nNOS, the Kd is approximately 1.2 nM.[1][2][3][4] A common starting range in cellular assays is 0.1 µM to 10 µM.[5]

  • Inactive SMLT: The SMLT may have degraded due to improper storage or handling.

    • Solution: Ensure SMLT is stored at -20°C.[2] Prepare fresh stock solutions in an appropriate solvent like water, DMSO, or ethanol.[1][2] The stability of SMLT in aqueous solutions can be affected by the buffer concentration, so it is crucial to use freshly prepared solutions for each experiment.[5]

  • Low nNOS Expression or Activity in the Experimental Model: The cell line or tissue being used may not express sufficient levels of nNOS for a detectable inhibitory effect.

    • Solution: Verify nNOS expression in your model system using techniques like Western blotting or qPCR. Confirm basal nNOS activity using a nitric oxide synthase activity assay.

  • Predominant eNOS or iNOS Activity: Your experimental system might have higher endothelial NOS (eNOS) or inducible NOS (iNOS) activity, for which SMLT is less potent.

    • Solution: Use specific inhibitors for eNOS (e.g., L-NIO) and iNOS (e.g., 1400W) to confirm that the observed NO production is indeed from nNOS.

Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

  • Sample Preparation:

    • Cell Lysates: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

    • Tissue Homogenates: Homogenize the tissue in a cold buffer and centrifuge to clarify the homogenate.

  • Assay Procedure:

    • Add the cell lysate or tissue homogenate to a 96-well plate.

    • Initiate the reaction by adding a reaction mixture containing L-arginine (the substrate) and NADPH (a cofactor).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for NO production.

    • Stop the reaction and measure the accumulated nitrate and nitrite (stable end-products of NO) using the Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify NOS activity by comparing the absorbance of the samples to a nitrate or nitrite standard curve.

Problem 2: Unexpected or excessive cytotoxicity is observed following SMLT treatment.

Possible Causes and Solutions:

  • High SMLT Concentration Leading to Off-Target Effects: While SMLT is selective for nNOS, at higher concentrations, it can inhibit eNOS, which plays a crucial role in vascular homeostasis and cell survival.[6] Inhibition of eNOS can lead to cellular stress and apoptosis.

    • Solution: Lower the concentration of SMLT to a range that is selective for nNOS. Refer to the potency data to guide your concentration selection. A concentration that is 10-fold lower than the Ki for eNOS is a good starting point to minimize off-target effects.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to nNOS inhibition or potential off-target effects of SMLT.

    • Solution: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of SMLT for your specific cell line.

  • Contamination of SMLT Stock: The SMLT powder or stock solution may be contaminated.

    • Solution: Use a fresh, unopened vial of SMLT and prepare a new stock solution. Filter-sterilize the stock solution before adding it to your cell culture medium.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of SMLT concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of S-Methyl-L-thiocitrulline?

A1: S-Methyl-L-thiocitrulline is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[7][8] It acts as a competitive inhibitor of the substrate L-arginine, binding to the active site of the nNOS enzyme and preventing the production of nitric oxide.[4]

Q2: How selective is SMLT for nNOS over other NOS isoforms?

A2: SMLT exhibits significant selectivity for nNOS. For human enzymes, the Ki values are approximately 1.2 nM for nNOS, 11 nM for eNOS, and 34-40 nM for iNOS.[1][2][3][4][9] For rat enzymes, SMLT is reported to be about 17-fold more selective for nNOS in neuronal tissue compared to eNOS in the vascular endothelium.[3][6]

Q3: What are the known off-target effects of SMLT?

A3: The primary off-target effect of SMLT is the inhibition of endothelial nitric oxide synthase (eNOS) at higher concentrations.[6] This can lead to cardiovascular effects such as increased blood pressure.[6][10][11] It is crucial to use the lowest effective concentration to maintain selectivity for nNOS.

Q4: How should I prepare and store SMLT?

A4: SMLT is typically supplied as a solid. It should be stored at -20°C.[2] For experimental use, it can be dissolved in solvents such as water, DMSO, or ethanol.[1][2] It is recommended to prepare fresh solutions for each experiment to ensure stability and activity.

Q5: Can SMLT be used in in vivo studies?

A5: Yes, SMLT has been used in various in vivo studies in animal models.[11][12] It has been shown to have pressor activity (increase blood pressure) due to its inhibition of NOS.[11] When designing in vivo experiments, it is important to consider the potential cardiovascular side effects and to perform dose-finding studies to identify a dose that provides selective nNOS inhibition with minimal off-target effects.[6][10]

Data Presentation

Table 1: Inhibitory Potency of S-Methyl-L-thiocitrulline (SMLT) against NOS Isoforms

NOS IsoformSpeciesPotency MetricValue (nM)Reference(s)
nNOSHumanKd1.2[1][2][3][4]
eNOSHumanKi11[1][2][3][4][9]
iNOSHumanKi34 - 40[1][2][3][4][9]
nNOSRatIC50300[13]
eNOSRatIC505400[13]

Mandatory Visualizations

NitricOxideSignaling cluster_nNOS Neuronal Signaling cluster_eNOS Endothelial Signaling cluster_downstream Downstream Effects Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_n Ca²⁺ Influx NMDA_R->Ca_n nNOS nNOS Ca_n->nNOS Activates NO_n NO nNOS->NO_n Produces L_Arg_n L-Arginine L_Arg_n->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO_n->sGC SMLT S-Methyl-L- thiocitrulline SMLT->nNOS Inhibits eNOS eNOS SMLT->eNOS Inhibits at high conc. Shear_Stress Shear Stress Shear_Stress->eNOS Activates VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Ca_e Ca²⁺ Release VEGFR->Ca_e Ca_e->eNOS Activates NO_e NO eNOS->NO_e Produces L_Arg_e L-Arginine L_Arg_e->eNOS NO_e->sGC cGMP cGMP sGC->cGMP Converts GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects

Caption: Nitric Oxide Signaling Pathway and SMLT Inhibition.

TroubleshootingWorkflow Start SMLT Experiment Shows No Effect Check_Conc Is SMLT concentration optimal? Start->Check_Conc Check_Activity Is SMLT stock active? Check_Conc->Check_Activity Yes Dose_Response Perform dose-response experiment Check_Conc->Dose_Response No Check_nNOS Is nNOS expressed and active? Check_Activity->Check_nNOS Yes Fresh_Stock Prepare fresh SMLT stock solution Check_Activity->Fresh_Stock No Check_Other_NOS Is NO from other NOS isoforms? Check_nNOS->Check_Other_NOS Yes Verify_nNOS Verify nNOS expression (Western/qPCR) and activity Check_nNOS->Verify_nNOS No Use_Selective_Inhibitors Use selective inhibitors for eNOS and iNOS Check_Other_NOS->Use_Selective_Inhibitors Yes Success Problem Solved Check_Other_NOS->Success No Dose_Response->Success Fresh_Stock->Success Verify_nNOS->Success Use_Selective_Inhibitors->Success

Caption: Troubleshooting Workflow for Lack of SMLT Effect.

OffTargetLogic Start Unexpected Cytotoxicity Observed High_Conc Is SMLT concentration high? Start->High_Conc eNOS_Inhibition Potential for eNOS inhibition High_Conc->eNOS_Inhibition Yes Other_Cause Cytotoxicity persists: Investigate other causes (e.g., contamination) High_Conc->Other_Cause No Lower_Conc Lower SMLT concentration to nNOS-selective range eNOS_Inhibition->Lower_Conc Assess_eNOS Assess eNOS activity (optional) Lower_Conc->Assess_eNOS Re_evaluate Re-evaluate cytotoxicity Lower_Conc->Re_evaluate Resolution Cytotoxicity reduced Re_evaluate->Resolution Yes Re_evaluate->Other_Cause No

Caption: Logical Steps to Address Off-Target Cytotoxicity.

References

S-MTC In Vivo Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the in vivo efficacy of S-MTC.

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with this compound.

Q1: We are observing lower than expected plasma concentrations of this compound after administration. What could be the cause and how can we improve bioavailability?

Possible Causes:

  • Poor solubility: this compound may be precipitating out of solution upon administration.

  • First-pass metabolism: If administered orally, this compound may be extensively metabolized in the liver before reaching systemic circulation.

  • Instability: The compound may be degrading in the gastrointestinal tract or bloodstream.

  • Inefficient absorption: The physicochemical properties of this compound may not be favorable for absorption across biological membranes.

Troubleshooting Steps:

  • Formulation Optimization:

    • Test different vehicle formulations to improve solubility (e.g., using co-solvents, surfactants, or cyclodextrins).

    • Consider alternative salt forms of this compound with improved solubility and stability.

  • Route of Administration:

    • If currently using oral administration, consider parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) to bypass first-pass metabolism.

  • Stability Assessment:

    • Conduct in vitro stability assays in simulated gastric and intestinal fluids, as well as in plasma from the animal model being used.

  • Permeability Assessment:

    • Use in vitro models like Caco-2 permeability assays to assess the potential for intestinal absorption.

Q2: Our in vivo studies are showing significant toxicity and off-target effects at doses required for efficacy. How can we mitigate these issues?

Possible Causes:

  • Lack of target specificity: this compound may be interacting with unintended biological targets.

  • Metabolite toxicity: A metabolite of this compound, rather than the parent compound, may be causing toxicity.

  • On-target toxicity: The intended target of this compound may be expressed in tissues where its modulation leads to adverse effects.

Troubleshooting Steps:

  • Dose Optimization:

    • Conduct a thorough dose-response study to identify the minimum effective dose with an acceptable safety margin.[1][2]

    • Consider alternative dosing schedules (e.g., less frequent administration) to reduce cumulative exposure.

  • Off-Target Profiling:

    • Perform in vitro safety pharmacology profiling against a panel of common off-targets (e.g., kinases, GPCRs, ion channels).

  • Metabolite Identification and Profiling:

    • Identify major metabolites of this compound and test them for activity and toxicity.

  • Targeted Delivery:

    • If the target is localized to a specific tissue or organ, explore targeted delivery strategies (e.g., antibody-drug conjugates, nanoparticle formulations) to concentrate this compound at the site of action.

Q3: this compound shows potent activity in vitro, but we are not observing the expected efficacy in our in vivo models. What could be the reasons for this discrepancy?

Possible Causes:

  • Poor pharmacokinetic properties: As discussed in Q1, low bioavailability, rapid clearance, or poor tissue distribution can limit the exposure of this compound to the target.

  • Inadequate target engagement: The concentration of this compound at the target tissue may not be sufficient to achieve the desired level of target modulation.

  • Differences between in vitro and in vivo models: The in vivo environment is significantly more complex, with factors such as plasma protein binding, metabolism, and compensatory signaling pathways that are not always recapitulated in vitro.

  • Inappropriate animal model: The chosen animal model may not accurately reflect the human disease state or the role of the this compound target.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

    • Conduct a PK/PD study to establish the relationship between this compound exposure, target engagement, and the desired pharmacological effect.[1] This will help determine the required exposure for efficacy.

  • Target Engagement Biomarkers:

    • Develop and validate assays to measure target engagement in vivo (e.g., measuring the phosphorylation status of a downstream substrate, or receptor occupancy).

  • In Vivo Mechanism of Action Studies:

    • Confirm that this compound is modulating the intended pathway in vivo through analysis of downstream biomarkers in the target tissue.

  • Animal Model Validation:

    • Ensure that the target of this compound is expressed and functional in the chosen animal model and that the model is relevant to the clinical indication.

Frequently Asked Questions (FAQs)

Q1: What is the first step in designing an in vivo efficacy study for this compound?

The first step is typically a Maximum Tolerated Dose (MTD) study. The goal of an MTD study is to determine the highest dose of this compound that can be administered without causing unacceptable toxicity. The results of the MTD study will inform the dose levels to be used in subsequent efficacy studies.[3]

Q2: How do we select the appropriate animal model for our in vivo studies?

The choice of animal model depends on the therapeutic indication and the mechanism of action of this compound. Key considerations include:

  • Target expression and homology: The animal model should express the target of this compound, and the target should have a high degree of homology to the human counterpart.

  • Disease relevance: The model should recapitulate key aspects of the human disease pathology.

  • PK/PD translatability: The metabolism and disposition of this compound in the animal model should be reasonably predictive of humans.

Q3: What are the key parameters to measure in an in vivo efficacy study?

In addition to the primary efficacy endpoint (e.g., tumor volume, survival), it is important to monitor:

  • Body weight and clinical signs: To assess the overall health and tolerability of the treatment.

  • Pharmacokinetics: To determine the exposure of this compound.

  • Target engagement and pharmacodynamic biomarkers: To confirm that this compound is hitting its target and modulating the intended pathway.

Q4: How can we minimize the number of animals used in our experiments while still obtaining robust data?

Employing the principles of the 3Rs (Replacement, Reduction, and Refinement) is crucial. Strategies include:

  • Careful experimental design: Use power calculations to determine the minimum number of animals required to achieve statistical significance.

  • Use of appropriate controls: Including positive and negative controls can help ensure the validity of the experiment.[4]

  • Longitudinal studies: Where possible, use non-invasive imaging or biomarker analysis to monitor disease progression and treatment response in the same cohort of animals over time.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered on a given schedule without causing life-threatening toxicity in the chosen animal model.

Methodology:

  • Animal Model: Select a relevant strain of mice or rats.

  • Group Allocation: Assign animals to dose cohorts (typically 3-5 animals per cohort). Include a vehicle control group.

  • Dose Escalation: Start with a low dose (e.g., 1/10th of the expected efficacious dose) and escalate the dose in subsequent cohorts (e.g., using a modified Fibonacci sequence).

  • Administration: Administer this compound via the intended clinical route and schedule for a defined period (e.g., daily for 14 days).

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily.

    • Perform hematology and clinical chemistry analysis at baseline and at the end of the study.

    • Conduct a full necropsy and histopathological examination of major organs at the end of the study.

  • MTD Determination: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

Protocol 2: In Vivo Efficacy Study (Tumor Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a tumor xenograft model.

Methodology:

  • Cell Line and Animal Model: Select a human cancer cell line that is sensitive to this compound in vitro and an appropriate immunodeficient mouse strain (e.g., nude or SCID).

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Group Allocation: Randomize mice into treatment groups (e.g., vehicle control, this compound at different dose levels, positive control).

  • Treatment: Administer treatment as per the defined dose, route, and schedule.

  • Efficacy Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week.

    • At the end of the study, collect tumors for ex vivo analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Administration: Administer a single dose of this compound via the intended route (e.g., oral and IV to determine bioavailability).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Analyze the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%)

Quantitative Data Summary

Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-QD1500 ± 250-+5 ± 2
This compound10QD1000 ± 20033+3 ± 3
This compound30QD500 ± 15067-2 ± 4
This compound100QD200 ± 10087-15 ± 5
Positive Control20QD300 ± 12080-5 ± 3

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)Bioavailability (%)
Intravenous (IV)1025000.0850004-
Oral (PO)301500275004.550

Visualizations

Caption: Hypothetical signaling pathway targeted by this compound.

experimental_workflow Tumor_Cell_Culture 1. Tumor Cell Culture (In Vitro) Tumor_Implantation 2. Tumor Implantation (In Vivo) Tumor_Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth to ~150 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Phase 5. Treatment Administration (e.g., 21 days) Randomization->Treatment_Phase Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment_Phase->Data_Collection Endpoint_Analysis 7. Endpoint Analysis (PK, Biomarkers, Histology) Data_Collection->Endpoint_Analysis Statistical_Analysis 8. Statistical Analysis and Reporting Endpoint_Analysis->Statistical_Analysis

Caption: Workflow for an in vivo efficacy study.

troubleshooting_logic Start Poor In Vivo Efficacy Check_PK Adequate Plasma Exposure (PK)? Start->Check_PK Check_TE Sufficient Target Engagement? Check_PK->Check_TE Yes Optimize_Formulation Optimize Formulation or Route of Administration Check_PK->Optimize_Formulation No Check_PD Modulation of Downstream PD Biomarkers? Check_TE->Check_PD Yes Increase_Dose Increase Dose or Optimize Schedule Check_TE->Increase_Dose No Check_Model Is Animal Model Appropriate? Check_PD->Check_Model Yes Confirm_MoA Confirm In Vivo Mechanism of Action Check_PD->Confirm_MoA No Re-evaluate_Model Re-evaluate Animal Model or Target Validity Check_Model->Re-evaluate_Model No Success Efficacy Achieved Check_Model->Success Yes

Caption: Decision tree for troubleshooting poor in vivo efficacy.

References

S-MTC Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing S-MTC dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective tyrosine kinase inhibitor. It primarily targets the rearranged during transfection (RET) proto-oncogene, a key driver in certain cancers, particularly Medullary Thyroid Carcinoma (MTC). By inhibiting the kinase activity of RET, this compound blocks downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Q2: What is a typical IC50 value for this compound in sensitive cell lines?

The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and experimental conditions. However, in RET-mutant MTC cell lines, the IC50 typically falls within the nanomolar range.

Q3: How should I prepare this compound for in vitro assays?

This compound is typically supplied as a powder. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.

Q4: How many data points are recommended for a reliable dose-response curve?

For a robust dose-response curve, it is recommended to use a minimum of 8-10 concentrations of this compound.[1] This allows for a more accurate determination of the top and bottom plateaus of the curve, as well as the IC50 value.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Issue 1: Atypical or "Flat" Dose-Response Curve

Possible Causes:

  • Incorrect Dose Range: The concentrations of this compound used may be too high or too low to capture the dynamic range of the response.

  • Cell Line Insensitivity: The chosen cell line may not be sensitive to this compound due to the absence of the target RET mutation or the presence of resistance mechanisms.

  • Compound Degradation: The this compound stock solution may have degraded due to improper storage or handling.

  • Assay Interference: this compound may interfere with the assay readout (e.g., fluorescence or luminescence).[2]

Solutions:

  • Optimize Dose Range: Perform a preliminary experiment with a broad range of this compound concentrations (e.g., from picomolar to micromolar) to identify the optimal range for your cell line.

  • Verify Cell Line: Confirm the RET mutation status of your cell line. Include a sensitive (positive control) and a resistant (negative control) cell line in your experiments for comparison.

  • Prepare Fresh Compound: Prepare a fresh stock solution of this compound from the powder and compare its activity to the old stock.

  • Assay Control: Test for assay interference by running the assay with this compound in the absence of cells.

Issue 2: High Variability Between Replicates

Possible Causes:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in the response.

  • Pipetting Errors: Inaccurate pipetting of this compound or assay reagents can introduce variability.

  • Edge Effects: Wells on the perimeter of the microplate can be prone to evaporation, leading to altered cell growth and drug concentrations.

Solutions:

  • Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before seeding to ensure a uniform cell number in each well.

  • Use Calibrated Pipettes: Regularly calibrate and check the accuracy of your pipettes.

  • Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

Issue 3: Unexpected Increase in Response at High Concentrations (Hormesis-like Effect)

Possible Causes:

  • Off-Target Effects: At high concentrations, this compound may exhibit off-target effects that can lead to paradoxical responses.

  • Compound Precipitation: this compound may precipitate out of solution at high concentrations, leading to inaccurate dosing and potentially interfering with the assay.

  • Cellular Stress Response: High concentrations of the compound may induce a cellular stress response that can affect the assay readout.

Solutions:

  • Limit Maximum Concentration: Use a maximum concentration of this compound that is relevant to its known potency and solubility.

  • Check for Precipitation: Visually inspect the wells with the highest concentrations for any signs of compound precipitation.

  • Use an Alternative Assay: Consider using a different assay that measures a more direct endpoint of cell viability or proliferation.

Experimental Protocols

Standard this compound Dose-Response Assay Protocol
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium. A 10-point, 3-fold serial dilution is a good starting point.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the treated cells for a predetermined duration (e.g., 72 hours). The incubation time should be optimized for your specific cell line and assay.

  • Cell Viability/Proliferation Assay:

    • Perform a cell viability or proliferation assay (e.g., MTS, CellTiter-Glo®).

    • Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Measure the assay signal using a plate reader.

    • Subtract the background signal (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) model to determine the IC50.[3]

Data Presentation

ParameterThis compound in TT Cells (RET C634W)This compound in MZ-CRC-1 Cells (RET M918T)
IC50 (nM) 5.2 ± 1.18.7 ± 2.3
Hill Slope -1.1 ± 0.2-0.9 ± 0.3
Max Inhibition (%) 98 ± 295 ± 4

Table 1: Representative quantitative data for this compound in two different RET-mutant MTC cell lines. Values are presented as mean ± standard deviation from three independent experiments.

Concentration (nM)% Inhibition (TT Cells)% Inhibition (MZ-CRC-1 Cells)
0.12.51.8
115.310.5
1055.248.9
10092.188.4
100097.694.7

Table 2: Example of raw percentage inhibition data for this compound at different concentrations.

Visualizations

S_MTC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RET Receptor RET Receptor Growth Factor->RET Receptor RAS RAS RET Receptor->RAS Activates PI3K PI3K RET Receptor->PI3K Activates This compound This compound This compound->RET Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt Akt->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Caption: this compound inhibits the RET signaling pathway.

Experimental_Workflow A 1. Seed Cells in 96-well Plate B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells with this compound B->C D 4. Incubate for 72 hours C->D E 5. Add Cell Viability Reagent D->E F 6. Measure Signal with Plate Reader E->F G 7. Data Analysis and Curve Fitting F->G Troubleshooting_Tree Start Atypical Dose-Response Curve Q1 Is the curve flat? Start->Q1 A1 Check dose range Verify cell line sensitivity Prepare fresh compound Q1->A1 Yes Q2 High variability between replicates? Q1->Q2 No End Optimized Curve A1->End A2 Check cell seeding consistency Verify pipette accuracy Minimize edge effects Q2->A2 Yes Q3 Hormesis-like effect? Q2->Q3 No A2->End A3 Limit max concentration Check for precipitation Use alternative assay Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: Long-Term Stability of S-MTC in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The abbreviation "S-MTC" is not a universally recognized chemical identifier. To provide accurate and relevant technical support, please specify the full chemical name of the compound you are working with.

The following information is a general guide for assessing the long-term stability of a research compound in solution. Once the specific identity of "this compound" is provided, this technical support center can be updated with detailed, compound-specific data and protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. Is it still usable?

A change in the color of a solution is often an indicator of chemical degradation. Do not use the solution. It is recommended to prepare a fresh solution from a solid stock. To troubleshoot, consider the following:

  • Solvent Purity: Ensure you are using high-purity, appropriate solvents. Impurities can initiate or accelerate degradation.

  • Light Exposure: Some compounds are light-sensitive (photolabile). Protect your solution from light by using amber vials or covering the container with aluminum foil.

  • Oxygen Sensitivity: If your compound is susceptible to oxidation, consider degassing the solvent before use and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am seeing a precipitate form in my this compound solution over time. What should I do?

Precipitation indicates that the compound is no longer fully dissolved. This could be due to:

  • Low Solubility: The initial concentration may have been too high for long-term stability in the chosen solvent. Try preparing a more dilute stock solution.

  • Temperature Effects: Solubility of many compounds is temperature-dependent. If the solution was prepared at a higher temperature, the compound might precipitate out upon cooling to storage temperature.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

It is not recommended to use a solution with a precipitate, as the concentration is no longer accurate. Prepare a fresh solution.

Q3: How should I properly store my this compound solution to ensure long-term stability?

Proper storage is crucial for maintaining the integrity of your compound. General best practices include:

  • Temperature: Store solutions at the recommended temperature. For many compounds, this is -20°C or -80°C to slow down chemical degradation. Avoid repeated freeze-thaw cycles, which can degrade the compound and affect solvent properties. Aliquoting the solution into smaller, single-use vials is highly recommended.

  • pH: The stability of a compound can be highly dependent on the pH of the solution. Use a buffer system appropriate for your compound and experimental needs. Be aware that the pH of a solution can change over time, especially if exposed to air (absorption of CO2).

  • Container: Use high-quality, inert containers (e.g., glass or specific types of plastic like polypropylene) to prevent leaching of contaminants or adsorption of the compound to the container walls.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results with the same this compound solution. Degradation of this compound.Prepare a fresh solution. Perform a stability test to determine the usable lifetime of the solution under your storage conditions.
Loss of biological activity of this compound in a cell-based assay. This compound has degraded into inactive products.Confirm the identity and purity of your this compound stock. Prepare fresh solutions immediately before use.
Unexpected peaks appear in my analytical analysis (e.g., HPLC, LC-MS). Formation of degradation products.Characterize the degradation products to understand the degradation pathway. Adjust storage conditions (e.g., pH, temperature, light exposure) to minimize degradation.

Experimental Protocols

Protocol 1: General Procedure for Assessing Long-Term Stability of a Compound in Solution

This protocol outlines a general workflow for determining the stability of a compound like "this compound" in a specific solvent and storage condition.

Objective: To quantify the degradation of the compound over a defined period under specific storage conditions.

Materials:

  • "this compound" solid compound

  • High-purity solvent (e.g., DMSO, water, ethanol)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Inert vials for storage (e.g., amber glass vials)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

  • Refrigerator/Freezer set to the desired storage temperature

Methodology:

  • Solution Preparation:

    • Accurately weigh a known amount of "this compound".

    • Dissolve the compound in the chosen solvent to a precise final concentration.

    • Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of the entire stock.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze one of the aliquots using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration and purity. This will serve as the baseline (T=0) measurement.

  • Storage:

    • Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from storage.

    • Allow the aliquot to come to room temperature before analysis.

    • Analyze the sample using the same analytical method as the initial analysis.

  • Data Analysis:

    • Compare the concentration and purity of the compound at each time point to the initial (T=0) measurement.

    • Calculate the percentage of the compound remaining at each time point.

    • A common threshold for stability is when the concentration of the parent compound has decreased by 10% (i.e., 90% remaining).

Visualizations

To provide meaningful diagrams of signaling pathways or experimental workflows, the identity of "this compound" and its biological target or mechanism of action is required. Once this information is available, relevant diagrams can be generated.

For example, a generalized experimental workflow for stability testing can be visualized as follows:

G prep Prepare this compound Solution t0 T=0 Analysis (HPLC/LC-MS) prep->t0 store Store Aliquots (-20°C, 4°C, RT) prep->store data Data Analysis (% Degradation) t0->data tp1 Time Point 1 Analysis store->tp1 tpn Time Point 'n' Analysis store->tpn tp1->data tpn->data

Caption: General workflow for a long-term stability study of a compound in solution.

Refining S-MTC treatment protocols for reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support center content has been created based on the available scientific literature for Selpercatinib, a selective RET inhibitor used in the treatment of RET-mutant Medullary Thyroid Carcinoma (MTC). The term "S-MTC" is assumed to be a placeholder for such a targeted therapy. This information is for research and informational purposes only and does not constitute medical advice.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining this compound treatment protocols for reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective and potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. In MTC, specific mutations in the RET proto-oncogene lead to constitutive activation of the RET protein, driving uncontrolled cell growth and proliferation. This compound functions by competing with ATP for the binding site on the kinase domain of the RET protein, thereby blocking its autophosphorylation and the activation of downstream signaling pathways such as the RAS/ERK and PI3K/AKT pathways. This selective inhibition helps to suppress tumor growth.

Q2: Which patients are most likely to respond to this compound therapy?

A2: Patients with MTC whose tumors harbor activating mutations in the RET gene are the most likely to respond to this compound therapy. It is crucial to confirm the presence of a RET gene mutation using a validated test before initiating experiments or treatment.

Q3: What are the recommended starting dosages for this compound in preclinical and clinical settings?

A3: In clinical settings, the recommended dosage of selpercatinib is often based on body weight, for example, 160 mg twice daily for patients weighing 50 kg or more, and 120 mg twice daily for those weighing less than 50 kg. For preclinical in vitro studies, the effective concentration will vary by cell line, but IC50 values are typically in the nanomolar range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Troubleshooting Guides

In Vitro & Preclinical Experiments

Issue 1: High variability in cell viability (IC50) assays.

  • Question: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 values for this compound. What could be the cause?

  • Answer:

    • Cell Line Integrity: Ensure you are using a low-passage, authenticated cell line. Genetic drift in higher passage numbers can alter sensitivity to inhibitors.

    • Seeding Density: Inconsistent cell seeding density can significantly impact results. Optimize and maintain a consistent cell number that allows for logarithmic growth throughout the assay period.

    • Compound Stability: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

    • Assay Protocol: Ensure consistent incubation times, reagent concentrations, and that the chosen assay (e.g., MTT, CellTiter-Glo) is within its linear range for your cell densities.

Issue 2: Inconsistent inhibition of downstream signaling (e.g., p-ERK, p-AKT).

  • Question: Western blot analysis shows variable reduction in downstream RET signaling targets after this compound treatment. Why might this be happening?

  • Answer:

    • Time Course: The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal time point for observing maximal inhibition of your target.

    • Cell Lysis: Ensure that lysis buffer contains fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.

    • Feedback Loops: Be aware that inhibition of a kinase pathway can sometimes lead to feedback activation of the same or alternative pathways. Analyze multiple downstream effectors to get a comprehensive picture of the signaling response.

Clinical Trial & Patient Management

Issue 3: Managing Common Adverse Events.

  • Question: What are the most common adverse events (AEs) associated with this compound and how should they be managed?

  • Answer: Common AEs include hypertension, increased liver enzymes (ALT/AST), dry mouth, and diarrhea. Management typically involves monitoring, dose interruption, and/or dose reduction.[1] Refer to the tables below for specific dose modification guidelines based on AE severity.

Data Presentation

Table 1: Efficacy of this compound (Selpercatinib) in RET-Mutant MTC (LIBRETTO-001 Trial)
Patient CohortNumber of Patients (n)Objective Response Rate (ORR)Median Progression-Free Survival (PFS) in Months
Previously Treated with Cabozantinib or Vandetanib15277.6%41.4
Naive to Cabozantinib and Vandetanib14382.5%Not Reached
Data from the LIBRETTO-001 Phase 1/2 Trial.[2]
Table 2: Efficacy of this compound (Selpercatinib) vs. Standard of Care in RET-Mutant MTC (LIBRETTO-531 Trial)
Treatment ArmMedian Progression-Free Survival (PFS) in MonthsHazard Ratio (95% CI)
This compound (Selpercatinib)Not Reached0.280 (0.165, 0.475)
Physician's Choice (Cabozantinib or Vandetanib)16.8
Data from the LIBRETTO-531 Phase 3 Trial.[3]
Table 3: Recommended Dose Modifications for Common Adverse Events
Adverse EventSeverity (Grade)Recommended Action
Hepatotoxicity (Increased ALT/AST) Grade 3 or 4Withhold this compound. Monitor weekly until resolution to Grade ≤1. Resume at a reduced dose.
Hypertension Grade 3 (persists despite therapy)Withhold this compound. Resume at a reduced dose when controlled.
Hypersensitivity All GradesWithhold this compound and initiate corticosteroids. Resume at a significantly reduced dose and titrate up.
Other Grade 3 or 4 Reactions Grade 3 or 4Withhold this compound until resolution. Resume at a reduced dose.
General guidelines. Specific dose reduction levels depend on the starting dose.[4][5][6]

Mandatory Visualization

RET_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Ligand (GDNF) Ligand (GDNF) Co-receptor (GFRα) Co-receptor (GFRα) RET Receptor RET Receptor Co-receptor (GFRα)->RET Receptor Binds & Activates RAS RAS RET Receptor->RAS Phosphorylates PI3K PI3K RET Receptor->PI3K Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival SMTC This compound SMTC->RET Receptor Inhibits ATP Binding Experimental_Workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: this compound Treatment cluster_analysis Phase 3: Data Analysis A Select RET-mutant MTC cell line (e.g., TT, MZ-CRC-1) B Optimize Cell Seeding Density A->B Characterize Growth Curve C Seed cells in 96-well plates B->C Use Optimal Density E Treat cells with this compound (e.g., 72 hours) C->E D Prepare serial dilutions of this compound in media D->E Add to wells F Add viability reagent (e.g., CellTiter-Glo) E->F G Measure Luminescence/ Fluorescence F->G H Calculate % Inhibition and determine IC50 G->H I Results Interpretation & Next Steps H->I

References

Validation & Comparative

S-MTC vs. Alternative nNOS Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of S-Methyl-L-thiocitrulline (S-MTC) with other prominent neuronal nitric oxide synthase (nNOS) inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency, selectivity, and in vivo efficacy. All quantitative data is supported by experimental findings from peer-reviewed literature.

Introduction to nNOS Inhibition

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a critical signaling molecule.[1] Dysregulation of nNOS activity and excessive NO production have been implicated in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] Consequently, the development of potent and selective nNOS inhibitors is a significant area of therapeutic research.[3] This guide focuses on this compound, a well-characterized nNOS inhibitor, and compares its performance against other commonly used inhibitors.

Quantitative Comparison of nNOS Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound and other notable nNOS inhibitors against the three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Lower IC50 and Ki values indicate higher potency. Selectivity is presented as a ratio of the inhibitor's potency for eNOS or iNOS relative to nNOS.

InhibitornNOS IC50/KieNOS IC50/KiiNOS IC50/KiSelectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
This compound 4.1 µM (IC50)[4]----
L-NAME15 nM (Ki)[4]39 nM (Ki)[4]4.4 µM (Ki)[4]2.6293
7-Nitroindazole (7-NI)-----
ARL 17477-----
Nω-Propyl-L-arginine (NPA)~1 µM (IC50)[5]--<5-
1400W150 µM (IC50)[5]--<5-

Note: The table is populated with available data. Direct comparative studies providing all values for all inhibitors are limited. The provided data is sourced from multiple studies and experimental conditions may vary.

In Vivo Efficacy

The therapeutic potential of nNOS inhibitors is ultimately determined by their efficacy in vivo. The following is a summary of key findings for this compound and its comparators in various animal models.

This compound: In rodent models of cerebral ischemia, administration of this compound has been shown to reduce infarct volume.[6] Human studies have demonstrated that this compound can modulate cerebral blood flow, highlighting its ability to cross the blood-brain barrier and exert physiological effects in the central nervous system.[7]

L-NAME: As a non-selective NOS inhibitor, L-NAME has been shown to reduce cerebral blood flow but can also increase blood pressure, a potential side effect due to its inhibition of eNOS.[6] In models of transient middle cerebral artery occlusion, L-NAME did not significantly reduce infarct volume and in some cases increased it.[6]

7-Nitroindazole (7-NI): This inhibitor has demonstrated neuroprotective effects in animal models of Parkinson's disease and focal ischemia.[8] It has been shown to reduce anxiety-like behaviors in rats by decreasing nitrite levels in the brain.[8]

ARL 17477: This selective nNOS inhibitor has been shown to dose-dependently reduce infarct volume in a rat model of transient middle cerebral artery occlusion.[6]

Nω-Propyl-L-arginine (NPA): In a mouse model of forced swimming test, an animal model of depression, the selective nNOS inhibitor NPA did not produce antidepressant-like effects, whereas the iNOS inhibitor 1400W did.[9]

1400W: While primarily an iNOS inhibitor, it has been studied in the context of neurological disorders. In the forced swimming test in mice, 1400W showed antidepressant-like effects.[9]

Experimental Protocols

Accurate assessment of nNOS inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to measure nNOS activity.

Citrulline Assay (Measurement of L-Citrulline Formation)

This assay quantifies nNOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.[10][11]

Materials:

  • Purified nNOS enzyme or tissue homogenate

  • L-[³H]arginine

  • NADPH

  • Calmodulin

  • Calcium Chloride (CaCl₂)

  • EGTA

  • HEPES buffer

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, CaCl₂, calmodulin, and NADPH.

  • Add the nNOS enzyme source (purified enzyme or tissue homogenate) to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with the desired concentration of the nNOS inhibitor (e.g., this compound) for a specified time.

  • Initiate the enzymatic reaction by adding L-[³H]arginine.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer containing EGTA.

  • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline.

  • Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate the nNOS activity based on the amount of L-[³H]citrulline produced.

Griess Assay (Measurement of Nitrite Production)

This colorimetric assay measures the accumulation of nitrite, a stable breakdown product of NO.[10][11]

Materials:

  • Cell culture or tissue homogenate

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase (optional, to convert nitrate to nitrite for total NO measurement)

  • NADPH (if using nitrate reductase)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Prepare cell lysates or tissue homogenates.

  • To test for inhibition, treat the cells or homogenates with various concentrations of the nNOS inhibitor.

  • Incubate the samples under appropriate conditions to allow for NO production.

  • Collect the supernatant.

  • (Optional) To measure total NO production, incubate the supernatant with nitrate reductase and NADPH to convert any nitrate to nitrite.

  • Add Griess Reagent to the supernatant and incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Visualizing Key Processes

To further aid in the understanding of nNOS inhibition, the following diagrams, generated using Graphviz, illustrate the nNOS signaling pathway and a typical experimental workflow for inhibitor screening.

nNOS_Signaling_Pathway cluster_activation Activation cluster_nNOS nNOS Enzyme cluster_products Products cluster_inhibition Inhibition cluster_downstream Downstream Effects Ca_Calmodulin Ca²⁺/Calmodulin nNOS nNOS Ca_Calmodulin->nNOS Activates NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Glutamate Glutamate Glutamate->NMDA_R Ca_influx->Ca_Calmodulin NO Nitric Oxide (NO) nNOS->NO L_Citrulline L-Citrulline nNOS->L_Citrulline L_Arginine L-Arginine L_Arginine->nNOS NADPH NADPH NADPH->nNOS O2 O₂ O2->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates S_MTC This compound & Other Inhibitors S_MTC->nNOS Inhibits cGMP cGMP sGC->cGMP Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) cGMP->Physiological_Effects

Caption: nNOS signaling pathway and point of inhibition.

Experimental_Workflow start Start: Prepare nNOS Enzyme/Cell Lysate incubation Incubate with Inhibitor (e.g., this compound) start->incubation reaction Initiate Reaction (Add L-Arginine & Cofactors) incubation->reaction measurement Measure nNOS Activity (Citrulline or Griess Assay) reaction->measurement analysis Data Analysis: Determine IC50/Ki measurement->analysis end End: Compare Inhibitor Potency analysis->end

Caption: Workflow for assessing nNOS inhibitor potency.

References

A Comparative Analysis of S-MTC and 7-NI as Neuronal Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent inhibitors of neuronal nitric oxide synthase (nNOS), S-Methyl-L-thiocitrulline (S-MTC) and 7-Nitroindazole (7-NI). Both compounds are widely utilized in neuroscience research to investigate the physiological and pathological roles of nitric oxide (NO) in the nervous system. This document aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.

Introduction to nNOS Inhibition

Neuronal nitric oxide synthase is a key enzyme responsible for the production of nitric oxide, a versatile signaling molecule involved in neurotransmission, synaptic plasticity, and neurotoxicity.[1] Dysregulation of nNOS activity has been implicated in various neurological disorders, including stroke, neurodegenerative diseases, and chronic pain.[2] Consequently, the development and characterization of potent and selective nNOS inhibitors are of significant interest for both basic research and therapeutic applications.

This compound is a derivative of L-arginine, the natural substrate for NOS, and is known for its high potency and selectivity for nNOS.[3][4] 7-NI is a heterocyclic compound that also exhibits selectivity for nNOS and has been extensively used in in vivo studies due to its ability to cross the blood-brain barrier.[5][6] This guide will delve into a quantitative comparison of their inhibitory activities, outline the experimental methods used for their evaluation, and illustrate the signaling pathway they modulate.

Quantitative Comparison of Inhibitor Performance

The efficacy of an enzyme inhibitor is primarily determined by its potency (IC50 or Ki value) and its selectivity for the target enzyme over other related enzymes. The following table summarizes the available quantitative data for this compound and 7-NI against the three main isoforms of nitric oxide synthase: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). It is important to note that direct comparison of values from different studies can be challenging due to variations in experimental conditions.

InhibitorTarget IsoformSpeciesInhibition Constant (Ki)Selectivity vs. eNOSSelectivity vs. iNOSReference
This compound nNOSHuman1.2 nM~9-fold~28-fold[3]
iNOSHuman34 nM[3]
eNOSHuman11 nM[3]
7-NI nNOSRat5.6 µMVariesVaries[7]
nNOS (IC50)Rat0.9 µMVariesVaries[7]

Note: A lower Ki or IC50 value indicates higher potency. Selectivity is calculated as the ratio of Ki (or IC50) values (e.g., Ki(eNOS) / Ki(nNOS)). Data for 7-NI is presented as reported in the cited study and may not be directly comparable to the Ki values for this compound due to different assay conditions and species. In vitro studies have shown that 7-NI's selectivity for nNOS over eNOS is not as pronounced as initially believed.[8]

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments commonly used to characterize nNOS inhibitors.

In Vitro Nitric Oxide Synthase (NOS) Activity Assay (Hemoglobin Capture Assay)

This assay measures the production of nitric oxide by monitoring its reaction with oxyhemoglobin to form methemoglobin, which can be detected spectrophotometrically.

Materials:

  • Purified recombinant nNOS, eNOS, and iNOS enzymes

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • CaCl2

  • Oxyhemoglobin

  • Inhibitors (this compound, 7-NI)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4)

  • Spectrophotometer capable of reading absorbance at 401 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, CaCl2, and oxyhemoglobin.

  • Add varying concentrations of the inhibitor (this compound or 7-NI) to the reaction mixture.

  • Initiate the reaction by adding the purified NOS enzyme.

  • Immediately monitor the increase in absorbance at 401 nm, which corresponds to the formation of methemoglobin.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rate against the inhibitor concentration.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[9]

Measurement of Nitrite Production (Griess Assay)

This colorimetric assay is a common method to indirectly measure NO production by quantifying its stable breakdown product, nitrite, in cell culture supernatants or other biological samples.[10]

Materials:

  • Cell culture expressing nNOS (e.g., neuronal cell lines)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[10]

  • Sodium nitrite (for standard curve)

  • Cell culture medium

  • Inhibitors (this compound, 7-NI)

  • 96-well microplate reader

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the inhibitors (this compound or 7-NI) for a specified period.

  • Stimulate the cells to produce NO if necessary (e.g., with a calcium ionophore for nNOS).

  • Collect the cell culture supernatant.

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Add an equal volume of Griess Reagent to each supernatant sample and the standards in a new 96-well plate.[11]

  • Incubate at room temperature for 10-15 minutes, allowing the color to develop.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

  • Determine the effect of the inhibitors on NO production.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the nNOS signaling pathway and a typical experimental workflow for comparing nNOS inhibitors.

nNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca2_plus Ca²⁺ NMDA_Receptor->Ca2_plus Influx CaM Calmodulin (CaM) Ca2_plus->CaM Binds CaM_Ca2 Ca²⁺/CaM Complex CaM->CaM_Ca2 nNOS_active nNOS (active) CaM_Ca2->nNOS_active nNOS_inactive nNOS (inactive) nNOS_inactive->nNOS_active Activated by L_Citrulline L-Citrulline nNOS_active->L_Citrulline Produces NO Nitric Oxide (NO) nNOS_active->NO L_Arginine L-Arginine L_Arginine->nNOS_active Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., vasodilation, neurotransmission) PKG->Physiological_Effects Leads to S_MTC This compound S_MTC->nNOS_active Inhibits Seven_NI 7-NI Seven_NI->nNOS_active Inhibits

Caption: Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay In Vitro Inhibition Assay cluster_data_analysis Data Analysis cluster_comparison Comparison Inhibitors Prepare this compound and 7-NI Stock Solutions Assay_Setup Set up Reactions with Varying Inhibitor Concentrations Inhibitors->Assay_Setup Enzymes Prepare Purified NOS Isoforms (nNOS, eNOS, iNOS) Enzymes->Assay_Setup Reagents Prepare Assay Buffers and Reagents Reagents->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Measurement Measure Enzyme Activity (e.g., Hemoglobin Capture Assay) Incubation->Measurement IC50 Calculate IC50 Values for each Inhibitor and Isoform Measurement->IC50 Ki Calculate Ki Values IC50->Ki Selectivity Determine Selectivity Ratios Ki->Selectivity Table Summarize Data in a Comparative Table Selectivity->Table Conclusion Draw Conclusions on Potency and Selectivity Table->Conclusion

Caption: Experimental Workflow for Comparing nNOS Inhibitors.

Conclusion

Both this compound and 7-NI are valuable tools for studying the roles of nNOS. The available data suggests that this compound is a more potent and selective inhibitor of human nNOS in in vitro assays compared to what has been reported for 7-NI in rodent models.[3][7] However, the choice of inhibitor will ultimately depend on the specific experimental context, including the model system (in vitro vs. in vivo), the species being studied, and the required degree of selectivity. For in vivo studies, the pharmacokinetic and pharmacodynamic properties of each inhibitor, such as blood-brain barrier permeability and potential off-target effects, should also be carefully considered. This guide provides a foundational understanding to assist researchers in making an informed decision.

References

Benchmarking S-Methyl-L-thiocitrulline Against Newer Nitric Oxide Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S-Methyl-L-thiocitrulline (SMTC), a well-established nitric oxide synthase (NOS) inhibitor, against a selection of newer, more recently developed inhibitors. The aim is to offer an objective analysis of their performance based on available experimental data, assisting researchers in selecting the most appropriate tool for their specific needs in studying the roles of NOS isoforms in health and disease.

Introduction to Nitric Oxide Synthase and its Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response. Its production is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While eNOS-derived NO is crucial for maintaining cardiovascular homeostasis, the overproduction of NO by nNOS and iNOS has been implicated in various pathological conditions, including neurodegenerative diseases, neuropathic pain, and inflammation.

Selective inhibition of nNOS or iNOS, while sparing eNOS, is therefore a key therapeutic strategy. S-Methyl-L-thiocitrulline (SMTC) has long been a valuable tool in this endeavor due to its potent and selective inhibition of nNOS. However, ongoing research has led to the development of novel inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties. This guide benchmarks SMTC against these newer alternatives.

Comparative Performance of NOS Inhibitors

The following table summarizes the in vitro inhibitory potency and selectivity of SMTC and a selection of newer nNOS inhibitors. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.

InhibitorTarget IsoformIC50 / Ki (nM)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Reference
S-Methyl-L-thiocitrulline (SMTC) nNOS~1.2 (Kd)~10-fold~33-fold[1]
eNOS~11 (Ki)[1]
iNOS~34 (Ki)[1]
Compound 7 (Benzonitrile derivative) nNOS7 (Ki)472-fold239-fold[2]
Compound 12 (Asymmetric double-headed) nNOS9.7 (Ki)~690-fold-[3]
Compound 22 (Aminopyridine derivative) nNOS54 (Ki)200-fold-[3]
AR-R17477 nNOS35 (IC50)100-fold143-fold[4]
Nω-propyl-L-arginine (NPLA) nNOS-High-[5]
2-Iminobiotin nNOS/iNOS-Non-selectiveNon-selective[5]

In Vivo Efficacy and Off-Target Effects: A Narrative Comparison

S-Methyl-L-thiocitrulline (SMTC) has been extensively used in in vivo studies and has demonstrated efficacy in various models. For instance, it has been shown to be effective in animal models of neuropathic pain and has been used to investigate the role of nNOS in cardiovascular regulation. However, some studies suggest that at higher doses, its selectivity for nNOS over eNOS may be insufficient to avoid cardiovascular side effects. Additionally, off-target effects, such as inhibition of monoamine oxidase-B, have been reported for some nNOS inhibitors, although specific data for SMTC in this regard is less clear.[6]

Newer Generation Inhibitors , such as the aminopyridine and benzonitrile derivatives, have often been designed with improved selectivity to minimize off-target effects, particularly on eNOS, which is critical for avoiding cardiovascular complications like hypertension.[2][3] For example, some of these compounds have shown excellent brain penetration and have been effective in rodent models of neuropathic pain and neurodegenerative disorders with a potentially better safety profile than less selective inhibitors.[4] In vivo studies combining nNOS inhibitors with other therapies, such as immune checkpoint inhibitors in melanoma, have also shown promising results, highlighting the therapeutic potential of highly selective nNOS inhibition.

Experimental Protocols

Nitric Oxide Synthase Inhibition Assay (Hemoglobin Capture Method)

This method is commonly used to determine the inhibitory potency of compounds against NOS isoforms.

Principle: The assay measures the production of nitric oxide (NO) by monitoring the conversion of oxyhemoglobin to methemoglobin. NO rapidly reacts with oxyhemoglobin, causing a characteristic shift in its absorbance spectrum, which can be measured spectrophotometrically.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS enzyme

  • L-arginine (substrate)

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)

  • Oxyhemoglobin

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Test inhibitor compounds

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 401 nm and 421 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer. The oxyhemoglobin solution should be freshly prepared and kept on ice.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • Test inhibitor at various concentrations

    • A mixture of L-arginine, NADPH, Calmodulin (if required), and BH4.

    • Oxyhemoglobin solution

  • Initiation of Reaction: Initiate the reaction by adding the purified NOS enzyme to each well.

  • Measurement: Immediately begin monitoring the change in absorbance at 401 nm (for methemoglobin) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial rate of the enzymatic reaction. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Cell-Based Nitric Oxide Assay (Griess Reagent Method)

This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the culture medium of cells expressing NOS.

Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color, which is proportional to the nitrite concentration, is measured using a spectrophotometer.

Materials:

  • Cell line expressing the NOS isoform of interest (e.g., RAW 264.7 macrophages for iNOS, or a transfected cell line for nNOS or eNOS)

  • Cell culture medium

  • LPS (lipopolysaccharide) or other stimuli to induce NOS expression/activity

  • Test inhibitor compounds

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the test inhibitor at various concentrations for a predetermined time. Then, stimulate the cells with an appropriate agent (e.g., LPS for iNOS) to induce NO production.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of the cell supernatant with the Griess reagent.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[8][9]

Visualizing Key Processes

To better understand the context of NOS inhibition, the following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow.

Nitric_Oxide_Signaling_Pathway cluster_synthesis NO Synthesis cluster_signaling Downstream Signaling cluster_inhibition Inhibition L-Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L-Arginine->NOS L-Citrulline L-Citrulline NOS->L-Citrulline NO NO NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological Effects Vasodilation, Neurotransmission, Immune Response PKG->Physiological Effects Inhibitor NOS Inhibitor (e.g., SMTC) Inhibitor->NOS

Caption: Nitric Oxide Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound Library Compound Library NOS Inhibition Assay NOS Inhibition Assay Compound Library->NOS Inhibition Assay Determine IC50/Ki Determine IC50/Ki NOS Inhibition Assay->Determine IC50/Ki Selectivity Profiling Selectivity Profiling Determine IC50/Ki->Selectivity Profiling Lead Identification Lead Identification Selectivity Profiling->Lead Identification Animal Model of Disease Animal Model of Disease Lead Identification->Animal Model of Disease Administer Inhibitor Administer Inhibitor Animal Model of Disease->Administer Inhibitor Assess Efficacy Assess Efficacy Administer Inhibitor->Assess Efficacy Evaluate Off-Target Effects Evaluate Off-Target Effects Assess Efficacy->Evaluate Off-Target Effects Candidate Selection Candidate Selection Evaluate Off-Target Effects->Candidate Selection

Caption: A typical workflow for screening and validating NOS inhibitors.

Logical_Comparison cluster_criteria Benchmarking Criteria SMTC SMTC Potency (IC50/Ki) Potency (IC50/Ki) SMTC->Potency (IC50/Ki) Selectivity (nNOS vs. eNOS/iNOS) Selectivity (nNOS vs. eNOS/iNOS) SMTC->Selectivity (nNOS vs. eNOS/iNOS) In Vivo Efficacy In Vivo Efficacy SMTC->In Vivo Efficacy Off-Target Effects Off-Target Effects SMTC->Off-Target Effects Newer Inhibitors Newer Inhibitors Newer Inhibitors->Potency (IC50/Ki) Newer Inhibitors->Selectivity (nNOS vs. eNOS/iNOS) Newer Inhibitors->In Vivo Efficacy Newer Inhibitors->Off-Target Effects

Caption: Logical framework for comparing NOS inhibitors.

Conclusion

S-Methyl-L-thiocitrulline remains a potent and valuable tool for the selective inhibition of nNOS. However, the field of NOS inhibitor development is continually advancing, with newer compounds demonstrating significantly improved selectivity profiles, which may translate to enhanced in vivo efficacy and a more favorable safety profile. The choice of inhibitor will ultimately depend on the specific experimental context, including the required degree of selectivity, the model system being used, and the desired therapeutic application. This guide provides a starting point for researchers to make informed decisions when selecting an nNOS inhibitor for their studies.

References

Section 1: S-MTC - Single Molecule Counting (SMC™) Technology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of S-MTC and TRIM in Drug Development

In the landscape of drug development, precision, efficacy, and safety are paramount. Researchers and drug development professionals employ a wide array of technologies, molecules, and methodologies to advance new therapeutics from discovery to market. This guide provides a comparative analysis of two distinct entities relevant to this field: Single Molecule Counting (SMC™) technology, a highly sensitive bioanalytical tool, and Trimethoprim, an established antimicrobial agent.

Given the potential for ambiguity in the acronyms "this compound" and "TRIM," this guide will address the most pertinent interpretations for a drug development audience. "this compound" is addressed as Single Molecule Counting (SMC™) technology, a leading platform for ultrasensitive biomarker detection. "TRIM" is primarily discussed as the antibiotic Trimethoprim, focusing on its mechanism of action as a case study in drug function. Additionally, a brief overview of the Teratogenic Risk Impact and Mitigation (TRIM) decision support tool is provided to cover another relevant application of the "TRIM" acronym in drug safety and risk management.

This comparative analysis will elucidate the distinct roles these entities play in the drug development lifecycle, supported by technical data, experimental protocols, and visual diagrams to aid in comprehension.

Single Molecule Counting (SMC™) is an advanced, ultrasensitive immunoassay technology that enables the detection and quantification of biomarkers at femtogram per milliliter (fg/mL) levels.[1][2] This level of sensitivity is often 10 to 1,000 times greater than traditional immunoassay methods like ELISA.[3] This technology is critical in various stages of drug development, from preclinical research to clinical trials, where precise measurement of low-abundance proteins, such as cytokines and hormones, can provide crucial insights into drug efficacy, safety, and mechanisms of action.[3][4]

Performance Characteristics

SMC™ technology offers significant advantages in performance, which are crucial for applications requiring high precision and the ability to measure minute changes in biomarker concentrations.

Performance MetricSpecificationSource
Sensitivity Down to femtogram/mL levels (e.g., 0.1 pg/mL for cTnI)[3]
Dynamic Range 4-5 logs, exceeding traditional immunoassays[3]
Assay Formats Flexible, supporting both plate-based and bead-based designs[5]
Technology Principle Digital counting of individual fluorescently labeled molecules[1][3]
Experimental Protocol: General SMC™ Immunoassay Workflow

The SMC™ workflow is similar to a conventional ELISA but incorporates proprietary steps to enhance sensitivity by concentrating the signal and reducing background noise.[6]

  • Capture: Target analytes from a sample are captured by specific antibodies coated on a microplate or magnetic beads.[6]

  • Detection: A second, fluorescently labeled antibody is added, which binds to the captured analyte, forming a "sandwich" immunocomplex.[6]

  • Washing: Unbound detection antibodies are washed away to minimize background signal.

  • Elution: A proprietary elution buffer is used to release the fluorescently labeled detection antibody from the immunocomplex.

  • Quantification: The eluate is transferred to a clean plate, and the individual molecules of the detection antibody are counted as they pass through a laser, a process known as digital counting.[1][7]

SMC_Workflow cluster_assay Immunoassay Steps cluster_smc SMC™ Specific Steps A 1. Sample Incubation with Capture Antibody B 2. Addition of Detection Antibody A->B C 3. Wash Step B->C D 4. Elution of Detection Antibody C->D E 5. Transfer to Reading Plate D->E F 6. Digital Counting of Single Molecules E->F G Analyte Quantification F->G Data Analysis

Section 2: TRIM - Trimethoprim

Trimethoprim (TMP) is a synthetic antibiotic agent that is effective against a wide range of gram-positive and gram-negative bacteria.[8] It is primarily used in the treatment of urinary tract infections, acute otitis media, and traveler's diarrhea.[9] In drug development, Trimethoprim serves as a classic example of a targeted inhibitor, and its mechanism of action is well-characterized, providing a clear pathway for analysis and comparison with other antimicrobial agents.

Mechanism of Action: Inhibition of Folate Synthesis

Trimethoprim functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folic acid synthesis pathway.[10][11] Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[11] By blocking this pathway, Trimethoprim prevents bacterial DNA replication and cell division.[12] It exhibits a much higher affinity for bacterial DHFR than for the mammalian equivalent, which accounts for its selective toxicity.[11]

Trimethoprim_MOA PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA, Proteins) THF->Nucleotides SMX Sulfamethoxazole (Inhibition) SMX->DHP TMP Trimethoprim (Inhibition) TMP->THF

Pharmacokinetic and Pharmacodynamic Properties

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug like Trimethoprim is essential for its effective use.

PropertyValueSource
Bioavailability ~90-100% (Oral)[10]
Half-life 8-10 hours[9]
Metabolism Minimal, primarily excreted unchanged in urine[9]
Cmax (100mg dose) ~1 µg/mL[10]
PD Target Free drug concentration above MIC for 50% of dosing interval[13]
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of Trimethoprim or its analogs on the DHFR enzyme can be quantified using a DHFR inhibition assay.

  • Enzyme and Substrate Preparation: Recombinant DHFR enzyme and its substrate, dihydrofolic acid (DHF), are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of Trimethoprim (or the test compound).

  • Reaction Initiation: The reaction is initiated by adding the co-factor NADPH and the substrate DHF.

  • Activity Measurement: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated to determine its potency.[14]

Section 3: TRIM - Teratogenic Risk Impact and Mitigation Tool

Another relevant interpretation of "TRIM" in drug development is the Teratogenic Risk Impact and Mitigation (TRIM) tool. This is a decision support framework designed to help prioritize medications for risk mitigation strategies based on their teratogenic potential (risk of causing birth defects).[15][16] The TRIM tool uses a set of explicit, quantifiable criteria to evaluate and rank drugs, aiming to inform regulatory decisions, such as the need for a Risk Evaluation and Mitigation Strategy (REMS).[15][17]

The core criteria for the TRIM tool include:[18]

  • Background use among persons of reproductive potential.

  • Overall medication benefit.

  • Seriousness of the teratogenic outcome.

  • Risk of the teratogenic outcome.

  • Certainty regarding teratogenicity.

  • Risk of exposure during pregnancy.

TRIM_Tool_Logic cluster_criteria TRIM Evaluation Criteria Drug Drug Candidate C1 Use in Reproductive Potential Population C2 Medication Benefit C3 Seriousness of Teratogenic Outcome C4 Risk of Teratogenic Outcome C5 Certainty of Teratogenicity C6 Risk of Exposure during Pregnancy Score TRIM Score Calculation C1->Score C2->Score C3->Score C4->Score C5->Score C6->Score Decision Prioritization for Risk Mitigation (e.g., REMS) Score->Decision

Comparative Summary

While a direct performance comparison between a bioanalytical technology, an antibiotic, and a risk management tool is not feasible, their distinct and complementary roles in the drug development pipeline can be summarized as follows:

AspectThis compound (Single Molecule Counting)TRIM (Trimethoprim)TRIM (Risk Mitigation Tool)
Role in Drug Development A bioanalytical tool for quantifying biomarkers to assess PK/PD, efficacy, and safety.[4]An antimicrobial drug product; also serves as a model compound for studying targeted enzyme inhibition.[9][14]A decision support framework for assessing and managing the teratogenic risk of drug products.[15][16]
Primary Application Ultrasensitive measurement of proteins and nucleic acids in biological samples.Treatment of bacterial infections.[9]Prioritization of drugs for risk mitigation programs like REMS.[17]
Nature of "Performance" Analytical sensitivity, precision, and dynamic range.[3]Clinical efficacy, safety profile, and antimicrobial spectrum.Accuracy and reliability in predicting the need for risk management interventions.[15]
Stage of Application Preclinical research, clinical trials, biomarker discovery.[5]Clinical use (post-approval); can be studied at all stages of development.Pre- and post-approval risk management and regulatory decision-making.[16]

Conclusion

References

Replicating Key S-Methyl-L-thiocitrulline (S-MTC) Findings Across Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of S-Methyl-L-thiocitrulline (S-MTC) on nitric oxide synthase (NOS) isoforms across different species. This compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), a key enzyme in nitric oxide biosynthesis, which plays crucial roles in neurotransmission, vascular regulation, and immune responses. Understanding the species-specific differences and similarities in this compound's activity is vital for translational research and drug development.

Comparative Inhibitory Activity of this compound on NOS Isoforms

S-Methyl-L-thiocitrulline has been primarily characterized as a potent inhibitor of the neuronal isoform of nitric oxide synthase (nNOS). While extensive quantitative data across a wide range of species is limited, existing studies in humans and rats provide a solid foundation for comparison.

Key Findings:

  • High Potency and Selectivity for nNOS in Humans: In humans, this compound demonstrates high potency for nNOS with a reported dissociation constant (Kd) of 1.2 nM. It is approximately 10-fold more selective for nNOS over endothelial NOS (eNOS) and significantly more selective over inducible NOS (iNOS), with Ki values of 11 nM for eNOS and 34 nM for iNOS[1].

  • Selectivity in Rats: this compound also shows marked selectivity for nNOS in rats. It has been reported to be 17-fold more selective for rat nNOS in neuronal tissue compared to rat eNOS in the vascular endothelium[1].

Table 1: Inhibitory Constants of this compound for NOS Isoforms in Different Species

SpeciesNOS IsoformInhibition Constant (Ki/Kd)
Human nNOS1.2 nM (Kd)[1]
eNOS11 nM (Ki)[1]
iNOS34 nM (Ki)[1]
Rat nNOS vs. eNOS17-fold selectivity for nNOS[1]

Signaling Pathway of Nitric Oxide Synthesis and Inhibition by this compound

Nitric oxide (NO) is synthesized from the amino acid L-arginine by the action of nitric oxide synthase (NOS). This process is a key signaling pathway in various physiological processes. This compound acts as a competitive inhibitor of L-arginine, binding to the active site of NOS and thereby blocking the production of NO.

NOS_Pathway cluster_synthesis NO Synthesis cluster_inhibition Inhibition L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Produces L-Citrulline L-Citrulline NOS->L-Citrulline Produces Downstream Signaling Downstream Signaling Nitric Oxide (NO)->Downstream Signaling Activates This compound This compound NOS_inhibited NOS (Inhibited) This compound->NOS_inhibited Inhibits

Figure 1. Signaling pathway of nitric oxide synthesis and its inhibition by this compound.

Experimental Protocols for Assessing this compound's Inhibitory Potency

The inhibitory effect of this compound on NOS activity can be quantified using various in vitro assays. The two most common methods are the Griess assay, which measures nitrite (a stable breakdown product of NO), and the citrulline assay, which measures the co-product of the NOS reaction.

Griess Assay for Determining IC50 of this compound

This colorimetric assay quantifies the amount of nitrite in a sample, which is an indirect measure of NO production.

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS) from the species of interest

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • This compound (inhibitor)

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the purified NOS enzyme in a suitable buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound to be tested.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • NOS enzyme

    • A saturating concentration of L-arginine

    • NADPH and Calmodulin (if required)

    • Varying concentrations of this compound

    • Control wells should contain no inhibitor.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Nitrite Detection: Add Griess Reagent to each well. This will react with any nitrite present to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the nitrite standard solutions.

    • Determine the concentration of nitrite produced in each well.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Citrulline Assay for Determining IC50 of this compound

This radiometric assay directly measures the production of L-citrulline, which is produced in a 1:1 stoichiometric ratio with NO.

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS) from the species of interest

  • [³H]L-arginine (radiolabeled substrate)

  • NADPH (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • This compound (inhibitor)

  • Dowex AG 50W-X8 resin (cation exchange resin)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare as described for the Griess assay.

  • Reaction Setup: In microcentrifuge tubes, combine:

    • NOS enzyme

    • [³H]L-arginine

    • NADPH and Calmodulin (if required)

    • Varying concentrations of this compound

    • Control tubes should contain no inhibitor.

  • Incubation: Incubate the tubes at 37°C for a defined period.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

    • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will pass through.

  • Quantification:

    • Collect the eluate containing [³H]L-citrulline into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]L-citrulline produced in each reaction.

    • Determine the percentage of inhibition for each this compound concentration.

    • Plot the data and calculate the IC50 value as described for the Griess assay.

Experimental Workflow for this compound Inhibitor Screening

The following diagram illustrates a general workflow for screening and characterizing the inhibitory potential of this compound on NOS isoforms from different species.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Source_NOS Source NOS from Different Species Purify_NOS Purify NOS Isoforms (nNOS, eNOS, iNOS) Source_NOS->Purify_NOS Perform_Assay Perform NOS Inhibition Assay (Griess or Citrulline) Purify_NOS->Perform_Assay Prepare_Reagents Prepare this compound Dilutions & Assay Reagents Prepare_Reagents->Perform_Assay Measure_Activity Measure NOS Activity Perform_Assay->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50/Ki Values Calculate_Inhibition->Determine_IC50

Figure 2. General experimental workflow for assessing this compound's inhibitory potency.

Conclusion

This compound is a well-established potent and selective inhibitor of nNOS in humans and rats. While quantitative data in other species remains limited, the high conservation of the NOS active site suggests that its selectivity profile is likely to be similar across many vertebrates. The provided experimental protocols offer a robust framework for researchers to replicate and extend these findings in their species of interest, thereby facilitating the translation of pre-clinical research into novel therapeutic strategies targeting the nitric oxide pathway. Further research is warranted to establish a broader comparative profile of this compound across a more diverse range of species.

References

A Comparative Guide to S-MTC and Non-Selective NOS Inhibitors in Central Nervous System Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The role of nitric oxide (NO) in the central nervous system (CNS) is multifaceted, implicated in both physiological neurotransmission and pathological neurotoxicity. Nitric oxide synthases (NOS), the enzymes responsible for NO production, exist in three main isoforms: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2). While basal eNOS and nNOS activity is crucial for normal neuronal function and cerebral blood flow, excessive NO production, particularly from nNOS and iNOS, is linked to neurodegenerative processes. This guide provides a comparative analysis of S-Methyl-L-thiocitrulline (S-MTC), a selective nNOS inhibitor, and non-selective NOS inhibitors like L-NAME (Nω-nitro-L-arginine methyl ester) and L-NMMA (Nω-monomethyl-L-arginine) for their application in CNS research.

Executive Summary

This compound emerges as a superior tool for investigating the specific roles of nNOS in the CNS due to its high selectivity, which minimizes confounding effects from the inhibition of eNOS and iNOS. Non-selective inhibitors, while potent, can produce ambiguous results due to their broad action, often leading to significant cardiovascular side effects that can impact the interpretation of CNS studies. This guide presents a detailed comparison of their biochemical potency, in vivo efficacy in CNS models, and the experimental protocols for their use.

Data Presentation: Quantitative Comparison of NOS Inhibitors

The following tables summarize the key quantitative data comparing the selectivity and efficacy of this compound with non-selective NOS inhibitors.

Table 1: Inhibitor Selectivity for NOS Isoforms

InhibitornNOS (human) Kd (nM)eNOS (human) Ki (nM)iNOS (human) Ki (nM)nNOS/eNOS Selectivity RationNOS/iNOS Selectivity Ratio
This compound 1.21134~9.2~28.3
L-NAME ---Non-selectiveNon-selective
L-NMMA ---Non-selectiveNon-selective

Table 2: In Vivo Effects on Cerebral Blood Flow (CBF)

InhibitorAnimal Model/HumanDosage and AdministrationEffect on Basal CBFEffect on Agonist-Induced VasodilationReference
This compound HumanIntravenous infusion~4% decrease in global CBFNo effect[1]
L-NMMA HumanIntravenous infusion~12-20% decreaseAbolished[2][3]
L-NAME RatIntravenous infusionVasoconstrictionAttenuated[2]

Table 3: Neuroprotective Effects in CNS Injury Models

InhibitorCNS Injury ModelAnimal ModelKey Neuroprotective Outcome
This compound Focal cerebral ischemiaMouseSignificantly smaller infarcts in nNOS knockout mice, suggesting a role for nNOS in ischemic damage[4]
Selective nNOS Inhibitors Ischemic StrokeAnimal ModelsReduced total lesion volume in permanent and transient ischemia models[5]
Non-selective NOS Inhibitors Ischemic StrokeAnimal ModelsReduced infarct volume in transient ischemia models, but not consistently in permanent models[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of CNS studies involving NOS inhibitors.

Assessment of NOS Inhibition in Brain Tissue (Griess Assay)

This protocol measures nitrite and nitrate, stable end-products of NO metabolism, in brain tissue homogenates to assess NOS activity.

Materials:

  • Brain tissue

  • Homogenization buffer (e.g., PBS)

  • Griess Reagent:

    • Solution A: 1% sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Nitrate reductase and cofactors (for total NOx measurement)

  • Sodium nitrite standard solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Tissue Homogenization: Homogenize brain tissue on ice in a suitable buffer.[6]

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.[6]

  • Sample Preparation: Collect the supernatant. For total nitrite and nitrate (NOx) measurement, incubate the supernatant with nitrate reductase and its cofactors to convert nitrate to nitrite.[6]

  • Griess Reaction: Mix equal volumes of the prepared sample (or sodium nitrite standards) and freshly prepared Griess Reagent (equal parts of Solution A and B).[7]

  • Incubation: Incubate the mixture in the dark at room temperature for 10-15 minutes.[7]

  • Measurement: Measure the absorbance at approximately 540 nm.[7]

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve generated with known concentrations of sodium nitrite.[7]

In Vivo Neuroprotection Assay in a Rodent Model of Excitotoxic Injury

This protocol assesses the neuroprotective effects of NOS inhibitors against neuronal damage induced by an excitotoxin.

Materials:

  • Rodents (e.g., rats, mice)

  • Excitotoxin (e.g., NMDA, kainic acid)

  • This compound or non-selective NOS inhibitor

  • Anesthetic

  • Stereotaxic apparatus

  • Perfusion solutions (saline, paraformaldehyde)

  • Histology equipment (microtome, slides)

  • Immunohistochemistry reagents (e.g., NeuN antibody for neuronal staining, TUNEL stain for apoptosis)

  • Microscope

Procedure:

  • Drug Administration: Administer the NOS inhibitor (this compound or non-selective inhibitor) or vehicle to the animals at a predetermined time before or after the excitotoxic insult.

  • Induction of Excitotoxic Injury: Anesthetize the animal and use a stereotaxic apparatus to inject the excitotoxin into a specific brain region (e.g., hippocampus, striatum).

  • Post-operative Care: Allow the animals to recover and monitor them for a specified period (e.g., 24-72 hours).

  • Tissue Processing: Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).[8]

  • Histological Analysis:

    • Cryosection or embed the brain in paraffin and cut sections.[5]

    • Perform immunohistochemical staining for neuronal markers (e.g., NeuN) to identify surviving neurons.[9]

    • Alternatively, use stains like Fluoro-Jade or TUNEL to identify degenerating or apoptotic neurons.[9]

  • Quantification of Neuronal Damage: Quantify the volume of the lesion or the number of surviving/damaged neurons in the region of interest using microscopy and image analysis software.

Assessment of Spatial Learning and Memory (Morris Water Maze)

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular water tank

  • Escape platform (submerged)

  • Water opacifier (e.g., non-toxic white paint)

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Habituation: Allow the mice to swim freely in the pool without the platform for a short period to acclimate.[10]

  • Acquisition Phase:

    • Place the submerged platform in a fixed quadrant of the tank.

    • For each trial, release the mouse into the water from one of several predetermined starting positions, facing the wall of the tank.[1]

    • Record the time it takes for the mouse to find the hidden platform (escape latency).[1]

    • If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.[3]

    • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the distal cues.[1][3]

    • Conduct multiple trials per day for several consecutive days.[10]

  • Probe Trial:

    • After the acquisition phase, remove the platform from the tank.

    • Allow the mouse to swim freely for a set duration (e.g., 60 seconds).[3]

    • Record the time spent in the target quadrant where the platform was previously located. This is a measure of spatial memory retention.

Mandatory Visualization

Signaling Pathways

NOS_Signaling_Pathway cluster_physiological Physiological Signaling cluster_pathological Pathological Signaling (Excitotoxicity) cluster_inhibition Inhibitor Action Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Activates Ca_influx Ca_influx NMDAR->Ca_influx Allows Calmodulin Calmodulin Ca_influx->Calmodulin Binds nNOS nNOS Calmodulin->nNOS Activates NO_p NO_p nNOS->NO_p Produces sGC sGC NO_p->sGC Activates cGMP cGMP sGC->cGMP Produces Synaptic_Plasticity Synaptic_Plasticity cGMP->Synaptic_Plasticity Promotes Excess_Glutamate Excess_Glutamate NMDAR_overactivation NMDAR_overactivation Excess_Glutamate->NMDAR_overactivation Causes Excessive_Ca_influx Excessive_Ca_influx NMDAR_overactivation->Excessive_Ca_influx Allows nNOS_overactivation nNOS_overactivation Excessive_Ca_influx->nNOS_overactivation Causes Excessive_NO Excessive_NO nNOS_overactivation->Excessive_NO Produces Peroxynitrite Peroxynitrite Excessive_NO->Peroxynitrite Reacts with Superoxide to form Neuronal_Damage Neuronal_Damage Peroxynitrite->Neuronal_Damage Causes Apoptosis Apoptosis Neuronal_Damage->Apoptosis Leads to S_MTC This compound (Selective) S_MTC->nNOS Inhibits NonSelective_Inhibitors Non-selective Inhibitors (L-NAME, L-NMMA) NonSelective_Inhibitors->nNOS Inhibits eNOS eNOS NonSelective_Inhibitors->eNOS Inhibits iNOS iNOS NonSelective_Inhibitors->iNOS Inhibits

Caption: Simplified signaling pathways of nNOS in physiological and pathological conditions, and the points of intervention for selective and non-selective inhibitors.

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model of CNS Injury cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Animal_Model Rodent Model (e.g., Stroke, TBI) Vehicle Vehicle Control Animal_Model->Vehicle Administer S_MTC This compound Animal_Model->S_MTC Administer NonSelective Non-selective Inhibitor (L-NAME or L-NMMA) Animal_Model->NonSelective Administer Histology Histological Analysis (Infarct Volume, Neuronal Loss) Vehicle->Histology Behavior Behavioral Testing (Morris Water Maze) Vehicle->Behavior Biochemistry Biochemical Assays (Griess Assay for NO levels) Vehicle->Biochemistry S_MTC->Histology S_MTC->Behavior S_MTC->Biochemistry NonSelective->Histology NonSelective->Behavior NonSelective->Biochemistry Data_Analysis Data Analysis and Comparison Histology->Data_Analysis Behavior->Data_Analysis Biochemistry->Data_Analysis

Caption: A generalized experimental workflow for comparing the neuroprotective effects of this compound and non-selective NOS inhibitors in a CNS injury model.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for S-Methyl-L-thiocitrulline (S-MTC)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of S-Methyl-L-thiocitrulline (S-MTC), a potent nitric oxide synthase (NOS) inhibitor used in laboratory research. Adherence to these protocols is crucial for ensuring personnel safety and minimizing environmental impact.

1. Chemical Identification and Hazard Assessment

S-Methyl-L-thiocitrulline, often abbreviated as this compound, is identified by CAS Number 209589-59-3.[1] It is commonly supplied as a hydrochloride or dihydrochloride salt. According to the Safety Data Sheet (SDS) provided by major suppliers, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is designated as "for research use only" and not intended for human or veterinary use.[2][3] All chemicals, regardless of their hazard classification, should be handled with caution.[1]

Key Physical and Chemical Properties:

PropertyValue
Molecular Formula C₇H₁₅N₃O₂S · 2HCl
Appearance Crystalline solid
Solubility Soluble in Ethanol (>75 mg/ml), DMSO (>20 mg/ml), and PBS (pH 7.2) (>25 mg/ml)
Flammability Non-flammable

Data sourced from Cayman Chemical product information.[2][3]

2. Personal Protective Equipment (PPE)

Before handling this compound for disposal, laboratory personnel must wear standard personal protective equipment:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

3. Disposal Procedures

The disposal method for this compound depends on the quantity and local regulations. While the substance is not classified as hazardous, it is categorized as slightly hazardous for water (Water hazard class 1).[1] Therefore, direct disposal into sewer systems is discouraged to prevent contamination of ground and surface water.[1]

For Small Quantities (Milligram Scale):

The Safety Data Sheet suggests that smaller quantities can be disposed of with household waste.[1] However, for a laboratory setting, it is best practice to manage it as a non-hazardous chemical waste.

  • Collection: Collect waste this compound, including any contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled waste container. The container should be made of a compatible material (e.g., polyethylene).

  • Labeling: Label the waste container as "Non-Hazardous Chemical Waste" and list the contents, including "S-Methyl-L-thiocitrulline."

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Dispose of the container through your institution's chemical waste disposal program.

For Larger Quantities or Bulk Disposal:

For larger amounts of this compound, contact your institution's Environmental Health and Safety (EHS) office for guidance. The material should be offered to a licensed professional waste disposal service.

Disposal of Empty Containers:

Empty containers that held this compound should be managed as follows:

  • Rinsing: Triple rinse the container with a suitable solvent (e.g., water or ethanol).

  • Collection of Rinsate: Collect the rinsate and manage it as chemical waste.

  • Disposal of Container: Once cleaned, the container can typically be disposed of in the regular trash or recycled, in accordance with institutional policies.

4. Spill Management

In the event of a spill:

  • Personal Protection: Ensure appropriate PPE is worn before addressing the spill.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill (if dissolved in a solvent), absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collection: Place the contained material into a sealed, labeled container for disposal as chemical waste.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

  • Ventilation: Ensure adequate ventilation of the area.

5. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quant Small Quantity (e.g., mg scale) assess_quantity->small_quant Small large_quant Large Quantity or Bulk assess_quantity->large_quant Large collect_waste Collect in Labeled Container (Non-Hazardous Chemical Waste) small_quant->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) large_quant->contact_ehs institutional_disposal Dispose via Institutional Chemical Waste Program collect_waste->institutional_disposal licensed_disposal Arrange for Licensed Professional Disposal contact_ehs->licensed_disposal end End: Disposal Complete institutional_disposal->end licensed_disposal->end

Caption: Workflow for the disposal of S-Methyl-L-thiocitrulline (this compound).

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet for the product you are using and adhere to all local, state, and federal regulations, as well as your institution's specific waste management policies.

References

Personal protective equipment for handling S-MTC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling S-Metolachlor, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE)

When handling S-Metolachlor, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety glasses with side shields or chemical goggles, face shieldEye protection must be worn to prevent splashes. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[1][2][3]
Hands Chemically resistant glovesElbow-length PVC gloves are recommended.[1] Always inspect gloves for integrity before use and wash the outside of the gloves before removing.[1]
Body Long-sleeved shirt, long pants, cotton overalls, washable hatClothing should cover the entire body to prevent skin contact.[1][3] Contaminated clothing should be removed immediately and laundered separately from household laundry before reuse.[1][3][4]
Respiratory NIOSH-approved respiratorA respirator with an organic vapor cartridge and a P-95 or P-100 pre-filter should be used if ventilation is inadequate or when handling the concentrate to avoid breathing vapors or spray mist.[3][4]

Operational Plan: From Receipt to Use

A systematic approach to handling S-Metolachlor from the moment it arrives in the laboratory to its use in experiments is crucial for maintaining a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard symbols.

  • Storage: Store S-Metolachlor in its original, tightly sealed container in a dry, cool, and well-ventilated area, away from direct sunlight.[1][4][5][6] It should be stored separately from food, feed, and incompatible materials such as strong oxidizing agents.[4]

Handling and Preparation
  • Ventilation: Always handle S-Metolachlor in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][7]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where S-Metolachlor is handled.[1][3] Wash hands thoroughly with soap and water after handling and before eating, drinking, using the toilet, or applying cosmetics.[1][3][4]

  • Spill Preparedness: Keep a spill kit readily available. The kit should contain absorbent materials like sand, vermiculite, or other suitable absorbents.[5]

Disposal Plan

Proper disposal of S-Metolachlor and its containers is critical to prevent environmental contamination.

  • Waste Collection: Collect waste S-Metolachlor and contaminated materials in designated, labeled, and sealed containers.

  • Container Disposal: Triple-rinse empty containers with a suitable solvent.[6] The rinsate should be collected and treated as hazardous waste. Do not reuse empty containers.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not dispose of undiluted chemicals on site or contaminate streams, rivers, or waterways.[6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[1][3] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek medical attention if irritation persists.[3]
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][3] Seek medical advice if skin irritation or a rash occurs.[4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][8]
Ingestion Do NOT induce vomiting.[3][5] Call a poison control center or doctor immediately for treatment advice.[3] If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[4]
Spill or Leak Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials.[5] Prevent the spill from entering drains or waterways.[2][5] Collect the absorbed material into a suitable container for disposal.[4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of S-Metolachlor, from receiving the chemical to its final disposal.

S_Metolachlor_Workflow A Inspect Container B Verify Label A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Separate from Incompatible Materials C->D E Don Appropriate PPE D->E F Work in a Well-Ventilated Area E->F G Perform Experiment F->G H Collect Waste G->H I Triple-Rinse Container H->I J Dispose According to Regulations I->J

Caption: Workflow for Safe Handling of S-Metolachlor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-MTC
Reactant of Route 2
S-MTC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.